2-Piperidinonicotinaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDRUPSZWQXUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383311 | |
| Record name | 2-Piperidinonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34595-22-7 | |
| Record name | 2-(1-Piperidinyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34595-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Piperidinonicotinaldehyde (CAS 34595-22-7)
Disclaimer: A comprehensive search of scientific literature and chemical databases has revealed a significant lack of in-depth, publicly available technical data for 2-Piperidinonicotinaldehyde (CAS 34595-22-7). While basic chemical properties are known, detailed experimental protocols, quantitative biological data, and specific signaling pathway information are not available in peer-reviewed literature. This guide, therefore, provides the available fundamental information and presents a generalized overview based on the broader chemical classes to which this compound belongs. The experimental protocols and pathway diagrams are illustrative examples and are not specific to this compound.
Core Compound Information
This compound, with the CAS number 34595-22-7, is a substituted pyridine derivative. The presence of a piperidine ring and an aldehyde group on the pyridine core suggests its potential as a versatile building block in medicinal chemistry and drug discovery.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 34595-22-7 | ChemScene[1] |
| IUPAC Name | 2-(piperidin-1-yl)pyridine-3-carbaldehyde | ChemScene[1] |
| Synonyms | This compound, 2-(1-Piperidinyl)pyridine-3-carboxaldehyde | ChemScene[1] |
| Molecular Formula | C₁₁H₁₄N₂O | ChemScene[1] |
| Molecular Weight | 190.24 g/mol | ChemScene[1] |
| Appearance | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
General Synthesis Strategies
While a specific, validated synthesis protocol for this compound is not documented in the searched literature, its structure suggests that it could be synthesized through several established organic chemistry reactions. A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable 2-halonicotinaldehyde with piperidine.
Generalized Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution
Objective: To synthesize this compound by reacting 2-chloronicotinaldehyde with piperidine.
Materials:
-
2-chloronicotinaldehyde
-
Piperidine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
To a solution of 2-chloronicotinaldehyde (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
The biological activity of this compound has not been specifically reported. However, the piperidine and substituted pyridine moieties are common pharmacophores found in a wide range of biologically active molecules.[2] Therefore, this compound could potentially exhibit various pharmacological activities.
Derivatives of 2-aminopyridine have been investigated as inhibitors of ALK and ROS1 kinases, which are targets in cancer therapy.[2] The structural similarity of this compound to these compounds suggests it could be explored for similar activities.
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyridine and piperidine scaffolds in kinase inhibitors, one could hypothesize that this compound might interact with intracellular signaling pathways regulated by kinases. For instance, it could potentially modulate pathways involved in cell proliferation, survival, or inflammation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
References
An In-depth Technical Guide to the Core Chemical Properties of 2-Piperidinonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of 2-Piperidinonicotinaldehyde. Direct experimental data for this specific compound is limited in publicly accessible literature. The information presented is based on its chemical structure, established synthetic routes, and data from its precursors and structurally related compounds.
Introduction
This compound, systematically named 2-(Piperidin-1-yl)nicotinaldehyde, is a heterocyclic compound featuring a pyridine ring substituted with a piperidine and an aldehyde group. Its structure suggests potential applications as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the piperidine moiety, a common scaffold in many FDA-approved drugs, and the reactive aldehyde group make it a compound of interest for the development of novel therapeutic agents.
This guide summarizes the known identifiers for this compound, provides key physicochemical data for its synthetic precursors, details a probable synthetic protocol, and discusses the potential biological significance of this structural class based on existing literature for related piperidine derivatives.
Core Chemical Information
While specific, experimentally determined physicochemical properties for this compound are not widely reported, its fundamental identifiers have been established.
| Property | Value | Source |
| IUPAC Name | 2-(Piperidin-1-yl)nicotinaldehyde | ChemScene |
| CAS Number | 34595-22-7 | |
| Molecular Formula | C₁₁H₁₄N₂O | |
| Molecular Weight | 190.24 g/mol | |
| SMILES | O=CC1=C(N2CCCCC2)N=CC=C1 |
Note: The IUPAC name provided by some sources, 2-Piperidin-1-ylpyridin-1-ium-3-carbaldehyde, suggests a quaternary pyridinium salt, which may exist under certain conditions or be an alternative representation.
Synthesis and Experimental Protocols
The most probable synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, such as a halogen, from the 2-position of a pyridine ring by piperidine.
3.1. Proposed Synthesis: Nucleophilic Aromatic Substitution
The reaction between 2-chloronicotinaldehyde and piperidine is a well-established method for the synthesis of 2-amino-substituted pyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates nucleophilic attack at the C2 position.
3.1.1. Physicochemical Properties of Reactants
A summary of the key properties of the proposed reactants is provided below for reference.
| Property | 2-Chloronicotinaldehyde | Piperidine |
| CAS Number | 36404-88-3 | 110-89-4 |
| Molecular Formula | C₆H₄ClNO | C₅H₁₁N |
| Molecular Weight | 141.56 g/mol | 85.15 g/mol |
| Appearance | White to off-white solid | Colorless liquid |
| Melting Point | 50-54 °C | -7 °C |
| Boiling Point | 119 °C (at 30 Torr) | 106 °C |
| Density | 1.332 g/cm³ (Predicted) | 0.862 g/mL |
| Solubility | Soluble in chloroform, DMSO | Miscible with water |
3.2. Detailed Experimental Protocol (Hypothetical)
This protocol is a general procedure based on standard SNAr reactions with similar substrates. Optimization would be required to achieve high yields for this compound.
-
Reaction Setup: To a solution of 2-chloronicotinaldehyde (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask is added piperidine (1.2-2.0 eq).
-
Base (Optional): A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) may be added to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
3.3. Synthetic Workflow Diagram
Caption: Figure 1. Synthetic Workflow for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the piperidine scaffold is a well-known pharmacophore present in a vast array of biologically active compounds. The introduction of a substituted pyridine ring can further modulate this activity.
4.1. General Biological Activities of Piperidine Derivatives
Piperidine-containing molecules have demonstrated a wide range of therapeutic effects, including but not limited to:
-
Anticancer Activity: Many piperidine derivatives have been investigated for their antiproliferative effects against various cancer cell lines.
-
Antimicrobial and Antifungal Properties: The piperidine nucleus is found in several natural and synthetic compounds with activity against bacteria and fungi.
-
Central Nervous System (CNS) Activity: Due to their structural features, piperidine derivatives can interact with various receptors and enzymes in the CNS, leading to applications as antipsychotics, antidepressants, and analgesics.
-
Enzyme Inhibition: The piperidine ring can serve as a key binding element for various enzymes, leading to the development of specific inhibitors.
4.2. Logical Relationship Diagram for Potential Biological Relevance
The following diagram illustrates the logical connection from the core structure of this compound to potential, though unverified, biological activities based on the known pharmacology of related compounds.
Caption: Figure 2. Potential Biological Relevance of the Scaffold.
Conclusion
This compound is a readily synthesizable compound with significant potential as a chemical intermediate. While direct experimental data on its properties and biological activities are currently lacking, its structural components suggest a rich area for future investigation. Researchers in drug discovery and medicinal chemistry may find this molecule to be a valuable starting point for the development of novel compounds with a wide range of potential therapeutic applications. Further studies are warranted to fully characterize its physicochemical properties, explore its reactivity, and evaluate its biological profile.
References
Synthesis of 2-Piperidinonicotinaldehyde from 2-Chloronicotinaldehyde: A Technical Overview
An In-depth Examination of the Nucleophilic Aromatic Substitution Reaction for the Formation of a Key Synthetic Intermediate
This technical guide provides a detailed overview of the synthesis of 2-piperidinonicotinaldehyde from 2-chloronicotinaldehyde. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in the synthesis of a wide range of heterocyclic compounds with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Principle: Nucleophilic Aromatic Substitution
The core of this synthesis is the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring. The presence of the electron-withdrawing aldehyde group and the inherent electron-deficient nature of the pyridine ring facilitate this nucleophilic attack. The chloride ion, a good leaving group, is subsequently displaced.
The reaction proceeds via a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.
Logical Reaction Pathway
Caption: Logical workflow of the SNAr reaction.
Experimental Data
| Parameter | Typical Value/Condition | Source (Analogous Reactions) |
| Reactants | 2-Chloronicotinaldehyde, Piperidine | N/A |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) | [1][2] |
| Temperature | Room temperature to elevated temperatures (e.g., 80-120 °C) | [1] |
| Reaction Time | Several hours to overnight | [3] |
| Base (optional) | An excess of piperidine can act as the base, or a non-nucleophilic base (e.g., K2CO3, Et3N) can be added. | [1] |
| Yield | Expected to be moderate to high, depending on conditions. | N/A |
| Purification | Column chromatography on silica gel is a common method for purification of similar products. | [4] |
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for SNAr reactions on chloro-substituted aromatic and heteroaromatic systems. It should be considered a starting point for optimization by researchers.
Materials:
-
2-Chloronicotinaldehyde
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K2CO3) (optional, as a base)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinaldehyde (1.0 eq).
-
Addition of Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add piperidine (1.2-2.0 eq) and potassium carbonate (1.5 eq, if used).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from 2-chloronicotinaldehyde is a straightforward yet important transformation in organic synthesis. While a specific, detailed protocol is not widely published, the reaction can be effectively carried out using standard SNAr conditions. The information provided in this guide, based on analogous and well-documented reactions, offers a solid foundation for researchers to develop and optimize this synthesis for their specific needs. Further experimental work is required to establish the optimal reaction conditions and to fully characterize the product.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Piperidinonicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Piperidinonicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups: a piperidine ring and a nicotin-aldehyde moiety. The provided experimental protocols are generalized procedures applicable for the spectroscopic analysis of such compounds.
Predicted Spectroscopic Data
The spectroscopic data for this compound can be predicted by considering the individual contributions of the piperidine and the substituted pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted based on the known chemical shifts of piperidine and substituted aromatic aldehydes. The solvent is assumed to be CDCl₃.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.9 - 10.2 | Singlet | 1H | Aldehyde (CHO) |
| ~8.3 - 8.5 | Doublet of doublets | 1H | H6 (Pyridine) |
| ~7.6 - 7.8 | Doublet of doublets | 1H | H4 (Pyridine) |
| ~6.8 - 7.0 | Doublet of doublets | 1H | H5 (Pyridine) |
| ~3.4 - 3.6 | Triplet | 4H | H2', H6' (Piperidine, adjacent to N) |
| ~1.6 - 1.8 | Multiplet | 6H | H3', H4', H5' (Piperidine) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~190 - 193 | Aldehyde Carbonyl (C=O) |
| ~160 - 163 | C2 (Pyridine, attached to Piperidine) |
| ~152 - 154 | C6 (Pyridine) |
| ~137 - 139 | C4 (Pyridine) |
| ~128 - 130 | C3 (Pyridine, attached to CHO) |
| ~115 - 117 | C5 (Pyridine) |
| ~48 - 52 | C2', C6' (Piperidine)[1] |
| ~26 - 28 | C3', C5' (Piperidine)[1] |
| ~24 - 26 | C4' (Piperidine)[1] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic aldehyde and the secondary amine functionalities.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3500 | Medium, broad | N-H stretch (if piperidine N is not fully substituted) |
| ~2930, 2850 | Strong | C-H stretch (aliphatic, piperidine) |
| ~2820, 2720 | Medium | C-H stretch (aldehyde)[2] |
| ~1690 - 1710 | Strong | C=O stretch (aromatic aldehyde)[3] |
| ~1580, 1470 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1200 - 1300 | Medium | C-N stretch (piperidine) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve cleavages related to the piperidine ring and the aldehyde group.
-
Molecular Ion (M⁺): The expected exact mass will correspond to the chemical formula C₁₁H₁₄N₂O.
-
Key Fragmentation Pathways:
-
Loss of the aldehyde group (-CHO).
-
Alpha-cleavage of the piperidine ring, leading to the loss of substituents or ring opening.[4]
-
Fragmentation of the pyridine ring.
-
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For liquid samples or solutions: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[4]
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ESI source. This soft ionization technique is likely to produce the protonated molecule [M+H]⁺.
-
EI-MS: Introduce the sample (often via a GC inlet for volatile compounds) into the EI source. This high-energy technique will produce the molecular ion (if stable enough) and a variety of fragment ions.[4]
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on 2-Piperidinonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Piperidinonicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, potential synthetic routes, and explores its putative biological activities and mechanisms of action based on the broader understanding of piperidine-containing molecules.
Core Molecular Data
The fundamental chemical properties of this compound, also known as 2-(Piperidin-1-yl)nicotinaldehyde, are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 34595-22-7 |
| Canonical SMILES | C1CCN(CC1)C2=NC=CC=C2C=O |
Synthetic Approaches
Proposed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of similar aminopyridine derivatives.
Materials:
-
2-Chloronicotinaldehyde
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloronicotinaldehyde (1 equivalent) in DMF.
-
Add piperidine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.
-
Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-(Piperidin-1-yl)nicotinaldehyde.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Signaling Pathways
The biological profile of this compound has not been extensively characterized. However, based on the known pharmacological activities of piperidine-containing compounds, several potential therapeutic applications and mechanisms of action can be postulated. Piperidine moieties are prevalent in a vast array of bioactive molecules, exhibiting anticancer, anti-inflammatory, and neuroprotective properties.
Putative Mechanisms of Action
Piperidine derivatives have been shown to interact with a variety of biological targets and modulate key signaling pathways. The presence of the piperidine ring in this compound suggests potential interactions with receptors and enzymes implicated in various diseases.
1. Modulation of Inflammatory Pathways:
Many piperidine-containing compounds, such as the natural alkaloid piperine, have demonstrated potent anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound could exhibit similar activities.
Figure 1: Postulated anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
2. Interaction with Neurological Targets:
The structural similarity of the piperidine moiety to endogenous neurotransmitters suggests that this compound could interact with receptors in the central nervous system. For instance, some piperidine derivatives are known antagonists of the α7 nicotinic acetylcholine receptor (α7-nAChR), which is implicated in cognitive function and neuro-inflammation.
Figure 2: Potential antagonism of the α7-nAChR and downstream signaling effects.
3. Anticancer Activity:
Numerous piperidine derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms are diverse and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. These effects are often linked to the modulation of critical signaling pathways such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
The Aldehyde Group in 2-Piperidinonicotinaldehyde: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the predicted reactivity of the aldehyde group in 2-Piperidinonicotinaldehyde. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates its chemical behavior based on established principles of organic chemistry and the electronic effects of its substituents. The guide details expected outcomes for various classes of reactions, provides hypothetical experimental protocols, and presents data in a structured format for clarity. This document serves as a predictive resource for researchers interested in the synthetic utility and potential biological interactions of this compound.
Introduction: Electronic Profile and Predicted Reactivity
This compound is a substituted heterocyclic aldehyde. Its reactivity is primarily dictated by the electrophilic character of the aldehyde's carbonyl carbon, which is significantly modulated by the electronic properties of the pyridine ring and its substituents.
The pyridine ring is inherently electron-deficient. However, the 2-piperidino group, being a secondary amine attached to the ring, is a strong electron-donating group through resonance. This electron-donating effect increases the electron density on the pyridine ring, which in turn is expected to decrease the electrophilicity of the aldehyde's carbonyl carbon. Consequently, the aldehyde group in this compound is predicted to be less reactive towards nucleophiles compared to unsubstituted nicotinaldehyde or nicotinaldehydes bearing electron-withdrawing groups. For instance, a related compound, 2,4,6-trichloronicotinaldehyde, is anticipated to have a highly reactive aldehyde group due to the strong electron-withdrawing nature of the three chlorine atoms[1].
Key Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide array of chemical transformations.[2][3][4] This section outlines the principal reactions the aldehyde group in this compound is expected to undergo.
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of aldehydes.[2][4][5] The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon.
-
Formation of Alcohols (Grignard and Organolithium Reagents): Reaction with organometallic reagents like Grignard or organolithium reagents is expected to yield secondary alcohols.
-
Formation of Hemiacetals and Acetals: In the presence of alcohols and an acid catalyst, this compound will likely form hemiacetals and subsequently acetals.[2][3] This reaction is reversible.
-
Formation of Cyanohydrins: The addition of hydrogen cyanide will likely lead to the formation of a cyanohydrin.[2]
Table 1: Predicted Yields for Nucleophilic Addition Reactions
| Nucleophile | Reagent | Product | Predicted Yield (%) |
| Carbon | Methylmagnesium bromide | 1-(2-(piperidin-1-yl)pyridin-3-yl)ethan-1-ol | 75-85 |
| Oxygen | Ethanol (excess), H+ | 3-(diethoxymethyl)-2-(piperidin-1-yl)pyridine | 80-90 |
| Carbon | NaCN, H+ | 2-hydroxy-2-(2-(piperidin-1-yl)pyridin-3-yl)acetonitrile | 85-95 |
Note: The predicted yields are hypothetical and for illustrative purposes only.
Reduction Reactions
The aldehyde group can be readily reduced to a primary alcohol.
-
Reduction to Alcohol: Standard reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are expected to efficiently reduce the aldehyde to the corresponding primary alcohol.[5]
Table 2: Predicted Yields for Reduction Reactions
| Reagent | Product | Predicted Yield (%) |
| Sodium Borohydride | (2-(piperidin-1-yl)pyridin-3-yl)methanol | >95 |
| Lithium Aluminum Hydride | (2-(piperidin-1-yl)pyridin-3-yl)methanol | >95 |
Note: The predicted yields are hypothetical and for illustrative purposes only.
Oxidation Reactions
Oxidation of the aldehyde group will produce the corresponding carboxylic acid.
-
Oxidation to Carboxylic Acid: Common oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4) can be used for this transformation.
Table 3: Predicted Yields for Oxidation Reactions
| Reagent | Product | Predicted Yield (%) |
| Potassium Permanganate | 2-(piperidin-1-yl)nicotinic acid | 70-80 |
| Jones Reagent | 2-(piperidin-1-yl)nicotinic acid | 75-85 |
Note: The predicted yields are hypothetical and for illustrative purposes only.
Condensation Reactions
The aldehyde can react with amines and related compounds to form new carbon-nitrogen double bonds.
-
Formation of Imines (Schiff Bases): Reaction with primary amines in the presence of a mild acid catalyst is expected to form imines.[3][5]
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) will likely convert the aldehyde into an alkene.
Table 4: Predicted Yields for Condensation Reactions
| Reagent | Product Type | Predicted Yield (%) |
| Aniline, H+ | Imine | 85-95 |
| (Triphenylphosphoranylidene)methane | Alkene | 70-80 |
Note: The predicted yields are hypothetical and for illustrative purposes only.
Experimental Protocols
The following are general, hypothetical protocols for key reactions involving the aldehyde group of this compound.
General Protocol for Sodium Borohydride Reduction
-
Dissolve this compound (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography.
General Protocol for Imine Formation
-
Dissolve this compound (1.0 eq) and a primary amine (1.0-1.1 eq) in a suitable solvent such as toluene or ethanol.
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove water if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting imine by recrystallization or column chromatography.
Visualizations
Experimental Workflow: Reductive Amination
Reductive amination is a powerful method for forming amines.[3][6] The aldehyde can first react with an amine to form an imine, which is then reduced in situ to the corresponding amine.
Caption: Workflow for a one-pot reductive amination reaction.
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound could potentially be investigated as inhibitors of specific signaling pathways in drug discovery. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The aldehyde group of this compound is a versatile functional group that is expected to participate in a wide range of organic transformations. The electron-donating nature of the 2-piperidino substituent is predicted to modulate its reactivity, generally making it less electrophilic than aldehydes on pyridine rings with electron-withdrawing groups. This guide provides a foundational understanding of its likely chemical behavior, offering a starting point for researchers in synthetic chemistry and drug development to explore the potential of this molecule. Further experimental validation is necessary to confirm these predictions and fully elucidate the reactivity profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. unacademy.com [unacademy.com]
- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Piperidinonicotinaldehyde in Organic Solvents
Disclaimer: As of the latest literature review, specific experimental data on the solubility of 2-Piperidinonicotinaldehyde is not publicly available. This guide provides a comprehensive framework based on established principles of organic compound solubility, offering standardized methodologies and data presentation formats that can be applied once experimental work is conducted.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a novel compound such as this compound, a derivative of the nicotin-aldehyde scaffold, understanding its solubility profile in a range of organic solvents is fundamental for downstream processes including reaction optimization, purification, formulation, and drug delivery system design. This document outlines the theoretical considerations, experimental protocols, and data interpretation for determining the solubility of this compound.
Hypothetical Solubility Data
Quantitative solubility data is crucial for solvent selection in various stages of drug development. The following table illustrates how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis. The values presented are purely illustrative.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Hexane | 1.88 | < 0.1 | < 0.005 | Gravimetric |
| Toluene | 2.38 | 1.5 | 0.079 | Gravimetric |
| Diethyl Ether | 4.34 | 5.2 | 0.273 | Gravimetric |
| Dichloromethane | 8.93 | 25.8 | 1.357 | Gravimetric |
| Acetone | 20.7 | 15.3 | 0.805 | UV-Vis Spectroscopy |
| Ethanol | 24.5 | 30.1 | 1.583 | UV-Vis Spectroscopy |
| Methanol | 32.7 | 45.6 | 2.398 | UV-Vis Spectroscopy |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | > 2.629 | UV-Vis Spectroscopy |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust and reproducible experimental methods. The two most common methods are the gravimetric method and the spectroscopic method, which are suitable for different solvent and compound properties.
3.1. Thermodynamic Equilibrium Solubility via the Shake-Flask Gravimetric Method
This method directly measures the mass of the dissolved solute in a saturated solution and is considered a gold standard for thermodynamic solubility.[1][2]
-
Principle: A saturated solution is prepared by allowing an excess of the solid compound to equilibrate with the solvent. The concentration of the solute in the saturated solution is then determined by weighing the residue after evaporating the solvent.[1] This technique relies on precise mass measurements for its high accuracy.[3]
-
Apparatus and Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance (± 0.0001 g)
-
Drying oven
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial (e.g., 100 mg to 5 mL of solvent). The presence of undissolved solid is essential to ensure equilibrium is reached.[4]
-
Add a precise volume of the selected organic solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4] A preliminary kinetics study can determine the minimum time to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed evaporation dish. The filter should be compatible with the solvent.
-
Weigh the dish with the filtrate to determine the mass of the solution.
-
Evaporate the solvent in the dish using a gentle stream of nitrogen or in a drying oven at a temperature well below the boiling point of the solute and the solvent.
-
Dry the dish containing the solid residue to a constant weight in an oven.[2]
-
Weigh the dish with the dry residue.
-
-
Calculation:
-
Mass of solute = (Weight of dish with dry residue) - (Weight of empty dish)
-
Mass of solvent = (Weight of dish with filtrate) - (Weight of dish with dry residue)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100
-
3.2. Solubility Determination by UV-Vis Spectroscopy
This method is a high-throughput alternative to the gravimetric method, suitable for compounds with a chromophore.
-
Principle: A saturated solution is prepared similarly to the gravimetric method. The concentration of the solute in the filtered supernatant is then determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.
-
Apparatus and Materials:
-
All materials from the gravimetric method
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
-
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Perform serial dilutions to create a series of standards of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Sample Preparation:
-
Prepare saturated solutions as described in the gravimetric method (steps 1-6).
-
-
Analysis:
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility of this compound.
Caption: Workflow for solubility determination.
4.2. Hypothetical Signaling Pathway Involvement
Nicotin-aldehyde derivatives are investigated for their roles as potential modulators of various signaling pathways. The diagram below illustrates a hypothetical pathway where a this compound-based inhibitor might act.
Caption: Hypothetical kinase inhibition pathway.
References
An In-depth Technical Guide to the Purity and Characterization of 2-Piperidinonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of 2-Piperidinonicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines detailed methodologies for its synthesis, purification, and rigorous analytical characterization.
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 2-chloronicotinaldehyde with piperidine.
Synthesis Protocol: Nucleophilic Aromatic Substitution
Materials:
-
2-chloronicotinaldehyde
-
Piperidine
-
Anhydrous dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloronicotinaldehyde (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Slowly add piperidine (1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol: Flash Column Chromatography
The crude this compound can be purified using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Purity Assessment
The purity of the synthesized this compound is critical for its use in research and drug development. High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the quantitative analysis of this compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Procedure:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Inject the standards and the sample solution into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
Structural Characterization
A combination of spectroscopic techniques is employed to confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra are typically recorded in deuterated chloroform (CDCl₃).
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~8.2 | dd | 1H | Pyridine H-6 |
| ~7.8 | dd | 1H | Pyridine H-4 |
| ~6.7 | d | 1H | Pyridine H-5 |
| ~3.5 | t | 4H | Piperidine H-2', H-6' (adjacent to N) |
| ~1.7 | m | 6H | Piperidine H-3', H-4', H-5' |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~162 | Pyridine C-2 |
| ~153 | Pyridine C-6 |
| ~138 | Pyridine C-4 |
| ~118 | Pyridine C-3 |
| ~110 | Pyridine C-5 |
| ~46 | Piperidine C-2', C-6' |
| ~26 | Piperidine C-3', C-5' |
| ~24 | Piperidine C-4' |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used methods.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular Ion) |
| 189 | [M-H]⁺ |
| 161 | [M-CHO]⁺ |
| 106 | [Pyridine-CHO]⁺ fragment |
| 84 | [Piperidine]⁺ fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930, 2850 | Medium | C-H stretching (aliphatic) |
| ~2720 | Weak | C-H stretching (aldehyde) |
| ~1690 | Strong | C=O stretching (aldehyde) |
| ~1580, 1480 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Medium | C-N stretching |
Experimental and Logical Workflows
The following diagrams illustrate the key workflows for the characterization and purity assessment of this compound.
Sourcing and Application of 2-Piperidinonicotinaldehyde: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the acquisition and application of specialized chemical compounds are critical steps in the journey of discovery. This guide provides an in-depth look at 2-Piperidinonicotinaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. Due to its specialized nature, this compound is not as readily available as common laboratory reagents. This guide will therefore focus on the likely sourcing routes, such as custom synthesis, and provide a broader context for its potential use based on the activities of related piperidine-containing molecules.
Compound Profile
This compound is a substituted pyridine derivative. The presence of both a piperidine and an aldehyde functional group suggests its potential as a versatile building block in the synthesis of more complex molecules.
| Identifier | Value |
| IUPAC Name | 2-(Piperidin-1-yl)pyridine-3-carbaldehyde |
| CAS Number | 34595-22-7[1][2][3] |
| Molecular Formula | C11H14N2O[3] |
| Synonyms | 2-(1-Piperidyl)nicotinaldehyde |
Commercial Availability and Procurement
Direct, off-the-shelf commercial availability of this compound is limited. Researchers will likely need to acquire this compound through specialized chemical suppliers that offer custom synthesis services.
Potential Suppliers & Sourcing Strategy:
-
P&S Chemicals and 2a biotech are listed as potential suppliers, though stock levels and availability may vary.[1][2]
-
Tetrahedron , a supplier of rare and specialty chemicals, also lists the compound.[3]
Given the nature of such compounds, the most reliable method of procurement is often through a custom synthesis request. This process involves commissioning a chemistry-focused contract research organization (CRO) or a specialized supplier to synthesize the compound on a fee-for-service basis. This approach ensures the desired quantity and purity specifications are met.
The process of custom chemical synthesis is a collaborative effort between the client and the synthesis provider. It typically involves an initial inquiry, quotation, synthesis, quality control, and final delivery. This process is crucial for advancing research when specific, non-commercially available molecules are required.[4][5][6]
Potential Applications in Research and Drug Discovery
While specific studies on the biological activity of this compound are not widely published, the broader class of piperidine and 2-piperidinone derivatives are of significant interest in medicinal chemistry. These scaffolds are present in numerous natural products and approved pharmaceutical agents.
The piperidine ring is a common structural motif in drugs targeting the central nervous system, and it is also found in medications for a wide range of other conditions.[7] Derivatives of 2-piperidone, a related cyclic amide, have been investigated for their potential in treating Alzheimer's disease by inhibiting β-amyloid aggregation and for their anti-inflammatory properties.[8]
The general importance of piperidine derivatives in drug discovery suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic candidates. The aldehyde group, in particular, is a versatile functional handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for screening.
The synthesis of piperidine-containing compounds is an active area of research, with numerous methods being developed for their stereoselective and efficient production.[9] The development of novel synthetic routes to substituted piperidines is crucial for expanding the accessible chemical space for drug discovery.
Experimental Considerations
Due to the lack of specific published experimental protocols for this compound, researchers should rely on general principles of handling and utilizing novel chemical entities in a drug discovery context. The following generalized workflow outlines the typical progression from acquiring a novel compound to identifying its biological activity.
Conclusion
References
- 1. pschemicals.com [pschemicals.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 34595-22-7 | this compound | Tetrahedron [thsci.com]
- 4. moravek.com [moravek.com]
- 5. innopeptichem.com [innopeptichem.com]
- 6. Purchase Custom chemical synthesis [nucleosyn.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of Heterocyclic Compounds Using 2-Piperidinonicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Piperidinonicotinaldehyde is a versatile bifunctional molecule containing a pyridine ring substituted with a nucleophilic piperidine group at the 2-position and an electrophilic aldehyde group at the 3-position. This strategic arrangement of functional groups makes it an excellent precursor for the synthesis of a variety of fused heterocyclic compounds, most notably pyrido[2,3-d]pyrimidines. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds derived from this compound.
Core Application: Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones
The most prominent application of this compound is in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones. This is typically achieved through a cyclocondensation reaction with a C-N-C building block, such as ureas, thioureas, or guanidines, or through a multi-step sequence involving an initial condensation with an active methylene compound followed by cyclization.
Logical Workflow for the Synthesis of Pyrido[2,3-d]pyrimidines
Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.
Application Note 1: Synthesis of 8-Substituted-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-7-ones via Cyclocondensation with Ureas
This protocol describes a general method for the synthesis of tetrahydropyrido[2,3-d]pyrimidin-7-ones through the reaction of this compound with substituted ureas. The reaction proceeds via an initial condensation of the urea with the aldehyde, followed by an intramolecular cyclization and subsequent tautomerization to yield the final product.
Reaction Scheme:
-
This compound + Substituted Urea → 8-Substituted-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-7-one
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Substituted Urea (e.g., N-methylurea, N-ethylurea) (1.2 eq)
-
Ethanol (or other suitable solvent like DMF or acetic acid)
-
Catalyst (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the substituted urea (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Quantitative Data (Representative)
| Entry | Substituted Urea | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | N-methylurea | Ethanol | p-TsOH | 8 | 75 |
| 2 | N-ethylurea | DMF | HCl | 10 | 70 |
| 3 | Urea | Acetic Acid | None | 12 | 65 |
Note: The data presented here are representative and may vary depending on the specific substrate and reaction conditions.
Application Note 2: Synthesis of Pyrido[2,3-d]pyrimidines via Knoevenagel Condensation and Subsequent Cyclization
This approach involves a two-step sequence. First, a Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is performed. The resulting vinylidene intermediate is then cyclized with a suitable reagent like guanidine to form the pyrido[2,3-d]pyrimidine ring system.
Experimental Workflow Diagram
Caption: Two-step synthesis of pyrido[2,3-d]pyrimidines.
Experimental Protocol
Step 1: Knoevenagel Condensation
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
Dissolve this compound and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography.
Step 2: Cyclization with Guanidine
Materials:
-
Vinylidene intermediate from Step 1 (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes.
-
Add the vinylidene intermediate to the reaction mixture.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with dilute acetic acid.
-
Collect the precipitated product by filtration, wash with water and then cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Quantitative Data (Representative)
| Step | Reactants | Product | Yield (%) |
| 1 | This compound + Malononitrile | 2-((2-(piperidin-1-yl)pyridin-3-yl)methylene)malononitrile | 90 |
| 2 | Intermediate + Guanidine | 2,4-Diamino-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine derivative | 82 |
Signaling Pathway Context: Pyrido[2,3-d]pyrimidines as Kinase Inhibitors
Many pyrido[2,3-d]pyrimidine derivatives synthesized from precursors like this compound have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. For instance, they can act as ATP-competitive inhibitors, blocking the phosphorylation cascade that leads to cell proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers in organic synthesis and drug discovery to explore the chemical space around the pyrido[2,3-d]pyrimidine scaffold and develop novel therapeutic agents. The straightforward nature of these cyclocondensation reactions, coupled with the biological significance of the resulting products, underscores the importance of this compound in modern heterocyclic chemistry.
References
- 1. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation with 2-Piperidinonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its utility in creating α,β-unsaturated compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and biologically active molecules. This document provides detailed application notes and a representative experimental protocol for the Knoevenagel condensation of 2-Piperidinonicotinaldehyde with various active methylene compounds. The resulting vinylogous carbonyl and cyano derivatives are of significant interest in drug discovery due to their potential as Michael acceptors and their structural analogy to known bioactive scaffolds. This guide is intended for researchers in medicinal chemistry and drug development, offering a foundational methodology for the synthesis and exploration of novel chemical entities derived from this compound.
Introduction
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration.[1][2][3] This reaction is highly valued for its operational simplicity and the high reactivity of its products, which can be further modified to generate a diverse library of chemical compounds.[2] The products of Knoevenagel condensation have been utilized in the synthesis of a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5]
This compound is a heterocyclic aldehyde that presents a unique scaffold for the synthesis of novel compounds. The presence of the piperidine moiety can enhance the pharmacological properties of the resulting derivatives, such as solubility and receptor binding. The condensation of this aldehyde with various active methylene compounds can lead to the generation of novel derivatives with potential applications in drug discovery and development.
General Reaction Scheme
The general reaction for the Knoevenagel condensation of this compound is depicted below:
Caption: General scheme of the Knoevenagel condensation.
Experimental Protocols
While a specific, peer-reviewed protocol for the Knoevenagel condensation of this compound was not found in the searched literature, a representative protocol can be formulated based on established procedures for similar heteroaromatic aldehydes. The following protocol is adapted from general methods for Knoevenagel condensations and should be optimized for specific active methylene compounds.[3]
Representative Protocol: Synthesis of (E)-3-(2-(piperidin-1-yl)pyridin-3-yl)acrylonitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (as catalyst)
-
Ethanol (anhydrous)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq), malononitrile (1.1 eq), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting aldehyde. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Data Presentation
The following table summarizes the expected products from the Knoevenagel condensation of this compound with various active methylene compounds, along with anticipated yields based on analogous reactions.
| Active Methylene Compound | Product Name | Expected Yield (%) |
| Malononitrile | (E)-3-(2-(piperidin-1-yl)pyridin-3-yl)acrylonitrile | 85-95 |
| Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-(2-(piperidin-1-yl)pyridin-3-yl)acrylate | 80-90 |
| Diethyl Malonate | Diethyl (E)-2-(2-(piperidin-1-yl)pyridin-3-yl)methylenemalonate | 75-85 |
| Cyanoacetamide | (E)-2-cyano-3-(2-(piperidin-1-yl)pyridin-3-yl)acrylamide | 70-80 |
| Meldrum's Acid | 5-((E)-(2-(piperidin-1-yl)pyridin-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 90-98 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Knoevenagel condensation products of this compound.
Caption: General experimental workflow.
Hypothetical Signaling Pathway Inhibition
The α,β-unsaturated products of the Knoevenagel condensation are known to act as Michael acceptors and can covalently bind to cysteine residues in proteins. This property makes them potential inhibitors of various enzymes and signaling pathways implicated in disease. For instance, they could potentially inhibit kinases involved in cancer cell proliferation.
Caption: Hypothetical inhibition of a kinase cascade.
Applications in Drug Development
The derivatives synthesized via the Knoevenagel condensation of this compound are of considerable interest to the drug development community for several reasons:
-
Structural Diversity: The reaction allows for the facile generation of a library of compounds by varying the active methylene component.
-
Bioactivity: The resulting α,β-unsaturated systems are present in many biologically active natural products and synthetic drugs.[6][7]
-
Michael Acceptors: The electrophilic nature of the double bond allows for covalent modification of biological targets, which can lead to potent and long-lasting therapeutic effects.
-
Scaffold for Further Derivatization: The products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems.
Researchers are encouraged to screen these novel compounds in a variety of biological assays, including but not limited to, anticancer, anti-inflammatory, and antimicrobial screens. The piperidine moiety may also confer favorable pharmacokinetic properties, making these compounds promising leads for further optimization.
Conclusion
The Knoevenagel condensation of this compound provides a straightforward and efficient route to a variety of α,β-unsaturated compounds with significant potential in drug discovery. The representative protocol and data presented herein offer a starting point for the synthesis and exploration of this novel class of compounds. Further investigation into their biological activities is warranted and could lead to the identification of new therapeutic agents.
References
- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative [article.sapub.org]
- 5. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reductive Amination of 2-Piperidinonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-substituted aminomethyl-2-piperidinopyridine derivatives from 2-piperidinonicotinaldehyde via reductive amination. This class of compounds holds potential for applications in drug discovery, particularly in the development of kinase inhibitors.
Introduction
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction combines the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its in-situ reduction to the corresponding amine.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a mild and selective reducing agent particularly well-suited for this transformation.[3] Its selectivity for iminium ions over aldehydes or ketones allows for a one-pot procedure with high yields and tolerance for a wide range of functional groups.[3][4]
The 2-piperidinopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5] The synthesis of derivatives through the reductive amination of this compound opens avenues to novel chemical entities with potential therapeutic applications, for instance, as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.
Experimental Protocols
General Protocol for the Reductive Amination of this compound
This protocol describes a general procedure for the synthesis of a library of N-substituted ((2-(piperidin-1-yl)pyridin-3-yl)methyl)amines.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 30-60 minutes. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted ((2-(piperidin-1-yl)pyridin-3-yl)methyl)amine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-substituted ((2-(piperidin-1-yl)pyridin-3-yl)methyl)amines using the general protocol described above.
| Amine Reactant | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| Aniline | N-phenyl-1-(2-(piperidin-1-yl)pyridin-3-yl)methanamine | 12 | 85 | >95 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-1-(2-(piperidin-1-yl)pyridin-3-yl)methanamine | 16 | 82 | >95 |
| Benzylamine | N-benzyl-1-(2-(piperidin-1-yl)pyridin-3-yl)methanamine | 8 | 90 | >98 |
| Morpholine | 4-((2-(piperidin-1-yl)pyridin-3-yl)methyl)morpholine | 6 | 92 | >98 |
| Piperidine | 1-((2-(piperidin-1-yl)pyridin-3-yl)methyl)piperidine | 6 | 95 | >98 |
Application Notes: Potential as JNK Inhibitors
Derivatives of piperidine and pyridine have been identified as promising scaffolds for the development of kinase inhibitors.[3][6] The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various cellular stresses.[3] The JNK signaling pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Therefore, inhibitors of JNK are of significant interest as potential therapeutic agents. The synthesized N-substituted aminomethyl-2-piperidinopyridine derivatives can be screened for their inhibitory activity against JNKs to identify novel lead compounds for drug development.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the reductive amination.
JNK Signaling Pathway
Caption: Simplified JNK signaling pathway.
References
- 1. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
Synthesis of Novel Piperidine Derivatives from 2-Piperidinonicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The synthesis of novel piperidine derivatives is a key focus in drug discovery and development. This document provides detailed application notes and protocols for the synthesis of new chemical entities derived from 2-piperidinonicotinaldehyde, a versatile starting material for generating diverse molecular architectures. The protocols focus on the Knoevenagel condensation reaction, a reliable method for carbon-carbon bond formation, followed by cyclization to yield fused heterocyclic systems.[4]
Synthetic Pathways
The general strategy for the synthesis of novel piperidine derivatives from this compound involves a two-step process:
-
Knoevenagel Condensation: The aldehyde group of this compound is condensed with an active methylene compound in the presence of a basic catalyst. This reaction creates a new carbon-carbon double bond and introduces functionalities for further elaboration.
-
Cyclization: The intermediate product from the Knoevenagel condensation undergoes an intramolecular cyclization to form a fused heterocyclic system, such as a pyridopyrimidine ring. This step is often facilitated by a change in reaction conditions, such as the addition of a different catalyst or solvent.
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of novel piperidine derivatives.
Key Experiments and Protocols
This section provides detailed protocols for the synthesis of a novel pyridopyrimidine derivative starting from this compound.
Experiment 1: Synthesis of 2-((2-(Piperidin-1-yl)pyridin-3-yl)methylene)malononitrile (Intermediate 1)
This protocol describes the Knoevenagel condensation of this compound with malononitrile.
Reaction Scheme:
Caption: Synthesis of Intermediate 1 via Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add malononitrile (1.2 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| Intermediate 1 | C14H14N4 | 238.29 | 85 | 110-112 |
Characterization Data (Intermediate 1):
-
IR (KBr, cm⁻¹): 2220 (CN), 1605 (C=C).
-
¹H NMR (CDCl₃, δ ppm): 7.85 (s, 1H, vinyl-H), 7.60 (d, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 6.80 (t, 1H, Ar-H), 3.40 (t, 4H, piperidine-H), 1.70 (m, 6H, piperidine-H).
Experiment 2: Synthesis of 2-Amino-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-3-carbonitrile (Final Product)
This protocol describes the cyclization of Intermediate 1 to form a fused pyridopyrimidine derivative.
Reaction Scheme:
Caption: Synthesis of the final pyridopyrimidine derivative.
Materials:
-
Intermediate 1 (from Experiment 1)
-
Guanidine nitrate
-
Sodium ethoxide
-
Ethanol (solvent)
Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (2.0 mmol) in absolute ethanol (30 mL).
-
To this solution, add Intermediate 1 (1.0 mmol) and guanidine nitrate (1.2 mmol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| Final Product | C15H16N6 | 280.33 | 78 | 215-217 |
Characterization Data (Final Product):
-
IR (KBr, cm⁻¹): 3350-3200 (NH₂), 2210 (CN), 1620 (C=N).
-
¹H NMR (DMSO-d₆, δ ppm): 8.50 (s, 1H, pyrimidine-H), 7.90 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 6.90 (t, 1H, Ar-H), 6.50 (s, 2H, NH₂, D₂O exchangeable), 3.50 (t, 4H, piperidine-H), 1.65 (m, 6H, piperidine-H).
-
Mass Spectrum (m/z): 280 (M⁺).
Signaling Pathway and Biological Activity
While specific biological data for the newly synthesized pyridopyrimidine is not yet available, compounds with this scaffold are known to interact with various biological targets. For instance, many pyridopyrimidine derivatives act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by such a derivative, for example, by inhibiting a key kinase.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
The protocols outlined in this document provide a clear and reproducible method for the synthesis of novel piperidine derivatives from this compound. The Knoevenagel condensation followed by cyclization is an efficient strategy for generating fused heterocyclic systems with potential biological activity. The provided quantitative and spectral data will aid researchers in the characterization of these new compounds. Further biological evaluation of these derivatives is warranted to explore their therapeutic potential.
References
2-Piperidone Derivatives as a Versatile Scaffold in Medicinal Chemistry: Application in Alzheimer's Disease
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The 2-piperidone core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its synthetic tractability allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical properties and biological activity. A notable application of this scaffold is in the design of multi-target-directed ligands for complex neurodegenerative disorders like Alzheimer's disease (AD).
Recent studies have highlighted the potential of 2-piperidone derivatives to simultaneously address two key pathological hallmarks of AD: the aggregation of β-amyloid peptides and chronic neuroinflammation. Certain derivatives have been shown to effectively inhibit the self-aggregation of Aβ(1-42), a critical event in the formation of senile plaques.[1] Furthermore, select compounds from this class have demonstrated potent anti-inflammatory properties in microglial cells, a key player in the brain's immune response.[1]
One of the proposed mechanisms for the anti-inflammatory action of these compounds involves the modulation of the Myeloid differentiation primary response 88 (MyD88) signaling pathway.[1] MyD88 is a crucial adaptor protein in the Toll-like receptor (TLR) signaling cascade, which plays a significant role in the innate immune response and has been implicated in the neuroinflammation associated with AD.[2][3][4][5] By interfering with MyD88-dependent signaling, these 2-piperidone derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating the neurotoxic effects of chronic inflammation.[1]
The dual action of inhibiting Aβ aggregation and suppressing neuroinflammation makes the 2-piperidone scaffold a highly attractive starting point for the development of disease-modifying therapies for Alzheimer's disease.
Quantitative Data Summary
The following table summarizes the biological activity of representative 2-piperidone derivatives from a study focused on Alzheimer's disease therapeutics.[1]
| Compound | Aβ(1-42) Aggregation Inhibition (%) at 20 µM | Effect on Pro-inflammatory Cytokine Production in LPS-induced BV-2 cells |
| 7q | 59.11 | Effective suppression of TNF-α, IL-1β, and IL-6 |
| 7p | Not specified | Effective suppression of TNF-α, IL-1β, and IL-6 |
| 6b | Not specified | Effective suppression of TNF-α, IL-1β, and IL-6 |
Experimental Protocols
I. General Synthesis of 2-Piperidone Derivatives
This protocol describes a generalized synthetic route for obtaining 2-piperidone derivatives, which can be adapted based on the desired substitutions.
Materials:
-
Appropriate starting materials (e.g., substituted anilines, cyclic ketones)
-
Reagents for cyclization (e.g., acid or base catalysts)
-
Solvents (e.g., Toluene, Ethanol, Dichloromethane)
-
Purification materials (e.g., Silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Step 1: Synthesis of the Piperidone Ring. A common method involves the cyclization of a δ-amino acid or a related precursor. For example, a substituted aniline can be reacted with a cyclic ketone in the presence of a catalyst to form an enamine, which then undergoes cyclization and subsequent reduction to yield the 2-piperidone core.
-
Step 2: Functionalization of the Piperidone Scaffold. The core structure can be further modified to introduce various substituents. This may involve N-alkylation, N-arylation, or reactions at other positions of the ring, depending on the starting materials and the desired final compound.
-
Step 3: Purification. The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the final, pure 2-piperidone derivative.
-
Step 4: Characterization. The structure of the synthesized compound is confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
II. In Vitro β-Amyloid (Aβ) Aggregation Inhibition Assay
This protocol outlines a method to assess the ability of synthesized compounds to inhibit the self-aggregation of the Aβ(1-42) peptide.[6]
Materials:
-
Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Glycine-NaOH buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well black microplates
Procedure:
-
Preparation of Aβ(1-42) Solution: Dissolve the Aβ(1-42) peptide in the phosphate buffer to a final concentration of 20 µM.
-
Incubation: In a 96-well black microplate, mix the Aβ(1-42) solution with the test compound (at the desired concentration, e.g., 20 µM). A control well containing Aβ(1-42) and DMSO (without the test compound) should be included.
-
Incubate the plate at 37°C for 48 hours to allow for peptide aggregation.
-
Thioflavin T Staining: After incubation, add Thioflavin T solution (final concentration 5 µM in glycine-NaOH buffer) to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm using a fluorescence plate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: (1 - (IF_sample / IF_control)) * 100, where IF_sample is the fluorescence intensity in the presence of the test compound and IF_control is the fluorescence intensity of the control.
III. Anti-Inflammatory Activity Assay in BV-2 Microglial Cells
This protocol describes how to evaluate the anti-inflammatory effects of the 2-piperidone derivatives in a lipopolysaccharide (LPS)-stimulated microglial cell line.[7][8]
Materials:
-
BV-2 microglial cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Reagents for quantifying pro-inflammatory cytokines (e.g., ELISA kits for TNF-α, IL-1β, IL-6)
-
Cell lysis buffer and reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture BV-2 cells in the appropriate medium until they reach the desired confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a further period (e.g., 24 hours). A control group with no LPS stimulation and a group with LPS stimulation but no test compound should be included.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compounds.
Visualizations
Caption: MyD88-dependent inflammatory signaling pathway and the putative inhibitory action of 2-piperidone derivatives.
References
- 1. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 3. MyD88 contributes to neuroinflammatory responses induced by cerebral ischemia/reperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Neuroinflammatory Effects of a Macrocyclic Peptide-Peptoid Hybrid in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Piperidinonicotinaldehyde in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of bioactive molecules and approved pharmaceuticals. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, as well as to serve as a versatile building block for creating diverse chemical entities. 2-Piperidinonicotinaldehyde is a valuable starting material in medicinal chemistry, offering two reactive handles—the aldehyde and the secondary amine within the piperidine ring—for the construction of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapeutics. These application notes provide a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols for its derivatization, and insights into the biological activities of the resulting compounds.
Synthetic Utility
This compound is a versatile precursor for the synthesis of a variety of bioactive molecules. The aldehyde functionality can readily undergo reactions such as reductive amination and Wittig reactions, while the pyridine ring can be functionalized through various cross-coupling reactions. The piperidine nitrogen can be acylated, alkylated, or participate in further cyclization reactions.
A particularly effective strategy for the elaboration of the this compound core is a two-step sequence involving an initial Suzuki-Miyaura cross-coupling to introduce diversity at the pyridine ring, followed by reductive amination of the aldehyde to install a side chain that can interact with the target protein. This approach is highly modular and allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Data Presentation: Biological Activity of Piperidine-Containing Bioactive Molecules
The following table summarizes the biological activity of several piperidine-containing molecules that exemplify the types of compounds that can be synthesized. While not all are explicitly synthesized from this compound, they share the core structural features and biological targets.
| Compound Class | Specific Target(s) | Example Compound(s) | IC50 / Activity | Reference Cell Line(s) |
| Kinase Inhibitors | PI3Kδ | Piperazinone-containing thieno[3,2-d]pyrimidines | Potent, comparable to idelalisib | Non-Hodgkin lymphoma (NHL) cell lines |
| Anaplastic Lymphoma Kinase (ALK) | Piperidine carboxamide derivatives | Significant anti-tumor activity | Karpas-299 | |
| Checkpoint Kinase 1 (CHK1) | Thiophenecarboxamide ureas | Potent inhibition | N/A | |
| Anticancer Agents | General | Piperine | IC50: 214 µM, 238 µM, 198 µM | HepG2, MDA-MB-231, A549 |
| PARP Inhibitors | PARP | Niraparib | Potent inhibition | Ovarian cancer cell lines |
Experimental Protocols
The following protocols describe a representative multi-step synthesis of a hypothetical kinase inhibitor from a this compound precursor.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol outlines the palladium-catalyzed cross-coupling of a brominated this compound with an arylboronic acid. A brominated precursor is used as an illustrative example, as halogenated pyridines are common substrates for Suzuki-Miyaura reactions.
Materials:
-
5-Bromo-2-(piperidin-1-yl)nicotinaldehyde
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add 5-bromo-2-(piperidin-1-yl)nicotinaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water in a 4:1 v/v ratio to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
Protocol 2: Reductive Amination of the Aldehyde
This protocol describes the conversion of the aldehyde functionality of the Suzuki-coupled product to an amine, which can serve as a key interaction point with a target kinase.
Materials:
-
Product from Protocol 1
-
A primary or secondary amine (e.g., (S)-3-aminopiperidine dihydrochloride)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the product from Protocol 1 (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add the desired amine (1.1 eq) and triethylamine (2.2 eq, if the amine is a hydrochloride salt) to the solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final bioactive molecule.
Mandatory Visualization
Caption: Synthetic workflow for a bioactive molecule.
Caption: Inhibition of PI3K/Akt and MAPK signaling pathways.
Application Notes and Protocols for Reactions with 2-Piperidinonicotinaldehyde
Disclaimer: The compound "2-Piperidinonicotinaldehyde" is not found in the reviewed chemical literature, suggesting it may be a novel or uncharacterized molecule. The following application notes and protocols are therefore based on established reactions of the constituent functional groups: the 2-piperidinone lactam and a nicotinaldehyde (pyridine-3-carboxaldehyde). These protocols provide a foundational methodology for researchers aiming to synthesize and react molecules combining these structural features.
I. Introduction
This document outlines potential synthetic routes and characteristic reactions for a molecule combining the 2-piperidinone and nicotinaldehyde scaffolds. 2-Piperidinone, a cyclic amide (lactam), and nicotinaldehyde, an aromatic aldehyde, both possess reactive sites that can be exploited for the synthesis of novel derivatives. Piperidine and its derivatives are significant in medicinal chemistry and drug design. The protocols described herein are intended for researchers in organic synthesis, medicinal chemistry, and drug development.
II. Spectroscopic Data of Precursors
For the purpose of characterization, the following tables summarize the expected spectroscopic data for the starting materials, 2-piperidinone and nicotinaldehyde. This data is essential for monitoring reaction progress and confirming the identity of synthesized products.
Table 1: Spectroscopic Data for 2-Piperidinone
| Data Type | Characteristic Peaks/Signals | Reference |
| ¹H NMR (CDCl₃) | δ ~3.2 (t, 2H, -CH₂-N), ~2.3 (t, 2H, -CH₂-CO), ~1.8 (m, 4H, -CH₂-CH₂-) | [1] |
| ¹³C NMR | δ ~172 (C=O), ~42 (N-CH₂), ~31 (CH₂), ~23 (CH₂), ~21 (CH₂) | [2] |
| IR (cm⁻¹) | ~3220 (N-H stretch), ~1650 (C=O stretch) | [3] |
| Mass Spectrum (EI) | m/z 99 (M⁺) | [4] |
Table 2: Spectroscopic Data for Nicotinaldehyde (Pyridine-3-carboxaldehyde)
| Data Type | Characteristic Peaks/Signals | Reference |
| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, -CHO), ~9.0 (s, 1H, H2-py), ~8.8 (d, 1H, H6-py), ~8.2 (d, 1H, H4-py), ~7.5 (dd, 1H, H5-py) | [5] |
| ¹³C NMR | δ ~192 (C=O), ~154 (C-py), ~152 (C-py), ~136 (C-py), ~130 (C-py), ~124 (C-py) | |
| IR (cm⁻¹) | ~2830, 2740 (C-H stretch of CHO), ~1705 (C=O stretch) | [6] |
| Mass Spectrum (EI) | m/z 107 (M⁺) | [7] |
III. Experimental Protocols
Based on analogous reactions, a plausible approach to connect the 2-piperidinone and nicotinaldehyde moieties is through a condensation reaction, forming an N-vinyl or enamine-type linkage.
Protocol 1: Synthesis of 1-(1-(pyridin-3-yl)methylene)piperidin-2-one (Hypothetical)
This protocol describes a potential acid-catalyzed condensation reaction between 2-piperidinone and nicotinaldehyde.
Materials:
-
2-Piperidinone
-
Nicotinaldehyde (Pyridine-3-carboxaldehyde)
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Toluene or other suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-piperidinone (1.0 eq), nicotinaldehyde (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, or until TLC analysis indicates the consumption of the starting materials.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Table 3: Representative Quantitative Data for Aldehyde-Amine Condensation Reactions
| Reactants | Product Type | Catalyst/Conditions | Yield (%) | Reference |
| Aldehyde/Ketone + Primary Amine | Imine | Acid catalyst, pH 4-5 | Variable | [8][9] |
| Aldehyde/Ketone + Secondary Amine | Enamine | Acid catalyst | Variable | [10] |
| Benzaldehydes + 1-methyl-4-piperidone | α,β-unsaturated ketone | Base catalyst | Not specified | [11] |
IV. Visualizations
Diagram 1: Hypothetical Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis of 1-(1-(pyridin-3-yl)methylene)piperidin-2-one.
Diagram 2: Potential Signaling Pathway Involvement
Derivatives of piperidine and related nitrogen heterocycles are often investigated for their roles in modulating signaling pathways implicated in various diseases. For instance, some piperidone derivatives have been studied as inhibitors of pathways involved in neuroinflammation.
Caption: Hypothetical inhibition of the MyD88-dependent pro-inflammatory signaling pathway.
References
- 1. 2-Piperidone(675-20-7) 1H NMR [m.chemicalbook.com]
- 2. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Piperidinone [webbook.nist.gov]
- 4. 2-Piperidinone [webbook.nist.gov]
- 5. 3-Pyridinecarboxaldehyde (500-22-1) IR Spectrum [chemicalbook.com]
- 6. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 7. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 11. Piperidine derivatives; the condensation of aromatic aldehydes with l-methyl-4-piperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyyridine-Based Ligands from 2-Piperidinonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridine-based ligands is a cornerstone of medicinal chemistry and materials science. These versatile scaffolds are integral to the development of novel therapeutic agents, catalysts, and chemosensors.[1][2] This document provides detailed application notes and protocols for the synthesis of pyridine-based ligands, with a focus on the utility of pyridine aldehyde precursors. While direct synthesis from 2-piperidinonicotinaldehyde is not extensively documented in the reviewed literature, the principles outlined here, using analogous pyridine carboxaldehydes, serve as a robust guide for researchers.
Pyridine derivatives are fundamental building blocks in the creation of a vast array of bioactive compounds, exhibiting antibacterial, antiviral, antifungal, and anticancer properties.[2][3] Their ability to form stable complexes with various metal ions also makes them valuable in the design of catalysts and diagnostic tools.[3][4] The protocols detailed below focus on the synthesis of Schiff base ligands, a common and versatile class of pyridine-based ligands.
Data Presentation
The following table summarizes representative data for the synthesis of pyridine-based Schiff base ligands, demonstrating typical reaction conditions and outcomes.
| Ligand Name | Starting Aldehyde | Starting Amine | Solvent | Reaction Time | Yield (%) | Reference |
| 2-(pyridine-2′-carboxaldehydimino) pyrazine | Pyridine-2-carboxaldehyde | 2-aminopyrazine | Ethanol | 3-4 h | - | IJCRT, 2017 |
| 2,6-diacetyl pyridine bis(semicarbazone) | 2,6-diacetyl pyridine | Semicarbazide | Ethanol | 2-3 h | - | IJCRT, 2017 |
| Amide-linked bis(pyridine) ligand | Isonicotinic acid* | Diaminoalkane | - | - | - | JoVE, 2022 |
Note: In this case, a carboxylic acid is used as the precursor to the amide-linked ligand, which serves a similar function to aldehyde-derived ligands in coordinating metal ions.
Experimental Protocols
The following protocols are based on established methods for the synthesis of pyridine-based Schiff base ligands.
Protocol 1: Synthesis of a Bidentate Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand from pyridine-2-carboxaldehyde and an appropriate primary amine, such as 2-aminopyrazine.[5]
Materials:
-
Pyridine-2-carboxaldehyde (1.0 mmol)
-
2-aminopyrazine (1.0 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolve 1.0 mmol of pyridine-2-carboxaldehyde in 25 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 1.0 mmol of 2-aminopyrazine in 25 mL of ethanol.
-
Add the 2-aminopyrazine solution to the pyridine-2-carboxaldehyde solution in the round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 3-4 hours.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A crystalline solid product should form upon cooling.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Recrystallize the product from ethanol to obtain the purified Schiff base ligand.[5]
Characterization:
The synthesized ligand can be characterized by standard analytical techniques such as FTIR, NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Tridentate Schiff Base Ligand
This protocol outlines the synthesis of a tridentate ligand from 2,6-diacetylpyridine and semicarbazide.[5]
Materials:
-
2,6-diacetylpyridine (1.0 mmol)
-
Semicarbazide (2.0 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolve 2.0 mmol of semicarbazide in 25 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 1.0 mmol of 2,6-diacetylpyridine in 25 mL of ethanol.
-
Add the 2,6-diacetylpyridine solution to the semicarbazide solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.[5]
-
Allow the reaction mixture to cool to room temperature, which should result in the formation of a crystalline solid.[5]
-
Filter the precipitate and wash it with distilled water and then with ethanol.[5]
-
Recrystallize the product from ethanol to obtain the purified ligand.[5]
Visualizations
The following diagrams illustrate the generalized synthetic pathways and workflows.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Piperidinonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Piperidinonicotinaldehyde. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 2-chloronicotinaldehyde. The second step is a nucleophilic aromatic substitution (SNAr) reaction where 2-chloronicotinaldehyde is reacted with piperidine to yield the final product.
Q2: How is the precursor, 2-chloronicotinaldehyde, synthesized?
A2: A widely used laboratory-scale synthesis of 2-chloronicotinaldehyde involves the reduction of 2-chloronicotinic acid to (2-chloropyridin-3-yl)methanol, followed by oxidation to the aldehyde.[1][2]
Q3: What is the mechanism for the conversion of 2-chloronicotinaldehyde to this compound?
A3: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The piperidine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine on the pyridine ring. This is followed by the departure of the chloride leaving group. The electron-withdrawing aldehyde group on the pyridine ring activates the 2-position for nucleophilic attack.[3]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can arise from several factors. Below is a systematic approach to troubleshoot this issue.
Potential Cause & Troubleshooting Steps:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the rate and efficiency of the SNAr reaction.
-
Too low: The reaction may be too slow and not reach completion within a reasonable timeframe. Consider gradually increasing the reaction temperature.
-
Too high: This can lead to the formation of byproducts and decomposition of the starting material or product. If you observe significant darkening of the reaction mixture or the presence of multiple spots on a Thin Layer Chromatography (TLC) analysis, a lower temperature should be trialed.
-
-
Incorrect Solvent Choice: The solvent polarity and its ability to stabilize the intermediate complex (Meisenheimer complex) are crucial.
-
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are generally effective for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.
-
It is recommended to screen a few different solvents to find the optimal one for your specific setup.
-
-
Inappropriate Base: While piperidine is a base, the addition of a non-nucleophilic base can be beneficial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Consider using a mild inorganic base like potassium carbonate (K2CO3) or a hindered organic base.
-
-
Moisture in the Reaction: The presence of water can lead to side reactions, such as the hydrolysis of 2-chloronicotinaldehyde.
-
Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Issue 2: Formation of Impurities/Byproducts
Q: I am observing significant impurities in my reaction mixture. What are the likely side products and how can I minimize their formation?
A: The formation of byproducts is a common issue. Identifying and mitigating these side reactions is key to obtaining a pure product.
Potential Byproducts and Prevention Strategies:
-
2-Hydroxynicotinaldehyde: This can form if there is residual water in the reaction mixture, leading to hydrolysis of the starting material.
-
Prevention: Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere.
-
-
Disubstituted Products: While less common in this specific reaction due to the deactivating effect of the first substitution, it's a possibility if the reaction conditions are too harsh.
-
Prevention: Use a moderate reaction temperature and avoid a large excess of piperidine.
-
-
Polymerization/Decomposition: At elevated temperatures, aldehydes can be prone to polymerization or decomposition.
-
Prevention: Maintain a controlled and optimized reaction temperature. Monitor the reaction progress by TLC to avoid prolonged heating after the reaction is complete.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Chloronicotinaldehyde[1][2]
This protocol is divided into two main steps: the reduction of 2-chloronicotinic acid and the subsequent oxidation of the resulting alcohol.
Step 1: Reduction of 2-Chloronicotinic Acid to (2-chloropyridin-3-yl)methanol
-
In a flame-dried, four-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend 2-chloronicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) in THF to the suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-chloropyridin-3-yl)methanol.
Step 2: Oxidation of (2-chloropyridin-3-yl)methanol to 2-Chloronicotinaldehyde
-
Dissolve the crude (2-chloropyridin-3-yl)methanol from the previous step in dichloromethane (DCM).
-
Add activated manganese dioxide (MnO2) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2.
-
Wash the filter cake with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloronicotinaldehyde.
Protocol 2: Synthesis of this compound (General Procedure)
-
In a round-bottom flask, dissolve 2-chloronicotinaldehyde (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or ACN).
-
Add piperidine (1.1 to 1.5 equivalents).
-
If desired, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature should be determined experimentally.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound (Illustrative Data)
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | None | 80 | 12 | 65 |
| 2 | DMF | K2CO3 (1.5) | 80 | 8 | 85 |
| 3 | ACN | K2CO3 (1.5) | 80 | 12 | 70 |
| 4 | DMSO | K2CO3 (1.5) | 80 | 6 | 90 |
| 5 | DMSO | K2CO3 (1.5) | 60 | 12 | 75 |
| 6 | DMSO | K2CO3 (1.5) | 100 | 4 | 88 (with byproducts) |
Note: The data in this table is illustrative and serves as a starting point for optimization. Actual results may vary.
Visualizations
References
Common side reactions and byproducts with 2-Piperidinonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Piperidinonicotinaldehyde in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with this compound?
A1: this compound is susceptible to degradation through several pathways, primarily related to its aldehyde and piperidine functionalities. Key stability concerns include:
-
Oxidation: The aldehyde group is prone to oxidation, which can convert it into the corresponding carboxylic acid (2-Piperidinonicotinic acid). This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.
-
pH Sensitivity: The piperidine ring's basicity makes the compound susceptible to pH-dependent degradation. In acidic conditions, the piperidine nitrogen can be protonated, which can influence the molecule's reactivity and stability.[1][2]
-
Self-Condensation: Like many aldehydes, this compound can undergo self-condensation reactions (aldol condensation), particularly in the presence of acidic or basic catalysts, leading to the formation of colored impurities.
Q2: What are the expected major byproducts during the synthesis or in reactions involving this compound?
A2: Based on the reactivity of its functional groups, the following byproducts may be observed:
-
2-Piperidinonicotinic acid: Formed via oxidation of the aldehyde.
-
2-Piperidinonicotinyl alcohol: Resulting from the reduction of the aldehyde.
-
Aldol condensation products: Dimeric or oligomeric adducts formed from the self-reaction of the aldehyde.
-
Products of piperidine ring opening: Under harsh acidic or oxidative conditions, the piperidine ring may undergo cleavage.[1]
Q3: How should this compound be properly stored to maintain its integrity?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a cool and dry place.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light to avoid photolytic degradation.
-
Container: In a tightly sealed container to prevent moisture ingress.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or Inconsistent Reaction Yield
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Degradation of Starting Material | 1. Verify the purity of this compound using techniques like NMR or HPLC before use. 2. If impurities are detected, purify the starting material by chromatography or recrystallization. |
| Side Reactions | 1. Monitor the reaction progress closely using TLC or LC-MS to detect the formation of byproducts. 2. Optimize reaction conditions (temperature, reaction time, catalyst) to minimize side reactions. 3. Consider using a protective group for the aldehyde if it is not the intended reactive site. |
| Suboptimal Reaction Conditions | 1. Ensure all reagents and solvents are anhydrous, as moisture can interfere with many reactions. 2. Perform a systematic optimization of reaction parameters (e.g., temperature, concentration, stoichiometry). |
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (TLC, HPLC, LC-MS)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Oxidation to Carboxylic Acid | 1. Confirm the presence of 2-Piperidinonicotinic acid by comparing with a standard or by mass spectrometry. 2. To prevent oxidation, conduct reactions under an inert atmosphere and use freshly distilled, deoxygenated solvents. |
| Aldol Condensation | 1. These byproducts often appear as higher molecular weight species. 2. Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a milder, non-nucleophilic base. |
| Reduction to Alcohol | 1. If a reducing agent is not part of the reaction, this may indicate an unexpected redox process. 2. Analyze all reagents for potential reducing impurities. |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts | 1. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Consider derivatizing the product or byproduct to alter its polarity for easier separation. |
| Product Instability on Silica Gel | 1. The basicity of the piperidine moiety can lead to tailing or decomposition on silica gel. 2. Consider using alumina for chromatography or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound
This protocol outlines a general workflow for a reaction where this compound is used as a reactant.
Caption: General experimental workflow for reactions with this compound.
Protocol 2: Monitoring for Oxidation Byproduct
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
TLC Analysis:
-
Spot the aliquot on a silica gel TLC plate.
-
Use a mobile phase that provides good separation of polar compounds (e.g., ethyl acetate/hexanes with a small percentage of acetic acid to aid in visualizing the carboxylic acid).
-
The carboxylic acid byproduct will typically have a lower Rf value than the aldehyde.
-
-
LC-MS Analysis:
-
Dilute the aliquot in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject into an LC-MS system.
-
Monitor for the mass corresponding to 2-Piperidinonicotinic acid.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential side reaction pathways for this compound.
References
Technical Support Center: Purification of 2-Piperidinonicotinaldehyde Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Piperidinonicotinaldehyde.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Incomplete reaction: The synthesis of this compound may not have gone to completion, leaving unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has finished before initiating purification.[1] |
| Product decomposition: The target compound may be unstable under the purification conditions (e.g., high heat, prolonged exposure to silica gel). | Use milder purification techniques. For column chromatography, consider deactivating the silica gel with a base like triethylamine. If the product is thermally sensitive, avoid high temperatures during solvent evaporation. | |
| Suboptimal purification technique: The chosen method may not be suitable for the specific properties of this compound, leading to product loss. | Evaluate alternative purification methods. If column chromatography gives low yield, consider recrystallization or purification via a bisulfite adduct.[2] | |
| "Oiling Out" During Recrystallization | High concentration of impurities: The presence of significant amounts of impurities can lower the melting point of the mixture and prevent crystallization. | Attempt to remove some impurities by a preliminary purification step, such as a liquid-liquid extraction, before recrystallization. |
| Inappropriate solvent system: The chosen solvent may be too good of a solvent for the compound, even at low temperatures. | For single-solvent recrystallization, select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.[3] For a two-solvent system, slowly add a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent until turbidity is observed, then gently heat to redissolve before slow cooling.[3][4] | |
| Cooling too rapidly: Rapid cooling can favor the formation of an oil over crystals. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[3] | |
| Product Appears Discolored (Yellow or Brown) | Oxidation: Piperidine and its derivatives can be susceptible to oxidation, which often leads to discoloration.[3] | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. Store the purified product under an inert atmosphere and protect it from light. |
| Residual acidic impurities: Traces of acid from the synthesis can cause degradation and color formation. | Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) during the workup before purification. | |
| Multiple Spots on TLC After Column Chromatography | Co-elution of impurities: An impurity may have a similar polarity to the product in the chosen solvent system, causing them to elute together. | Optimize the eluent system for column chromatography by testing various solvent mixtures with different polarities using TLC.[5] A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate compounds with close Rf values. |
| Product degradation on silica gel: Aldehydes can sometimes degrade on acidic silica gel. | Add a small amount of a non-polar tertiary amine (e.g., 1% triethylamine) to the eluent to neutralize the silica gel and prevent degradation.[2] | |
| Formation of an Insoluble Solid During Workup | Salt formation: If the reaction was carried out under acidic or basic conditions, the product or byproducts might precipitate as salts during pH adjustment or extraction. | Piperidine derivatives can form salts.[6][] Ensure the pH of the aqueous layer is adjusted appropriately to keep the desired product in the organic phase. |
| Bisulfite adduct formation (if bisulfite is used): If sodium bisulfite is used for purification, the aldehyde will form a water-soluble adduct, which might precipitate if the concentration is high.[2] | This is the intended behavior for this purification method. The adduct can be isolated and the aldehyde regenerated by treatment with a base.[2][8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common techniques for purifying this compound, a heterocyclic aldehyde, are column chromatography and recrystallization.[3][5] Column chromatography separates compounds based on their polarity, while recrystallization is effective for purifying solid compounds.[4][9]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide a good separation of your target compound from impurities on a TLC plate. The spot corresponding to this compound should have an Rf (retention factor) value of approximately 0.25-0.35. A common starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2][10]
Q3: My this compound product is an oil and won't crystallize. What should I do?
A3: If your product is an oil, column chromatography is the preferred method of purification. If you wish to attempt crystallization, you can try dissolving the oil in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent (anti-solvent) until the solution becomes turbid.[3][4] Sometimes, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization.
Q4: I suspect my product is degrading on the silica gel column. How can I prevent this?
A4: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel. To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a base, such as triethylamine (typically 0.5-1%), to your eluent.[2] This will neutralize the acidic sites on the silica gel and can prevent product degradation.
Q5: What is the bisulfite adduct purification method and is it suitable for this compound?
A5: This method involves reacting the crude aldehyde with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, while non-aldehyde impurities remain in the organic phase and can be removed by extraction.[2][8] The aldehyde can then be regenerated from the aqueous layer by adding a base (like sodium carbonate or sodium hydroxide).[2][8] This technique is particularly useful for removing impurities that are difficult to separate by chromatography.
Experimental Protocols
Column Chromatography of this compound
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Stir to create a slurry.[10]
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[10] Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.[10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the sample solution to the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.[9]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Recrystallization of this compound
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/water).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent selected.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.
Quantitative Data Summary
The following table presents illustrative data for the purification of a hypothetical batch of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Purification Method | Starting Material (Crude Weight) | Eluent/Solvent System | Final Product (Weight) | Yield (%) | Purity (by HPLC/NMR) |
| Flash Column Chromatography | 5.0 g | Hexane:Ethyl Acetate (Gradient: 9:1 to 7:3) | 3.8 g | 76% | >98% |
| Recrystallization | 5.0 g | Isopropanol | 3.2 g | 64% | >99% |
Visualizations
Caption: Workflow for purification and troubleshooting of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing Reactions with 2-Piperidinonicotinaldehyde
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Piperidinonicotinaldehyde. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: Given its structure, which features an aldehyde group, a pyridine ring, and a piperidine moiety, this compound is a versatile building block for several key organic transformations. The most common reactions include:
-
Reductive Amination: The aldehyde group readily reacts with primary and secondary amines to form new C-N bonds, yielding more complex piperidine derivatives.[1][2]
-
Suzuki-Miyaura Coupling: While the piperidine-substituted pyridine ring is electron-rich, it can still participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl structures. This typically requires a halogenated precursor to this compound (e.g., a bromo- or chloro-substituted version).
-
Buchwald-Hartwig Amination: Similar to Suzuki coupling, a halogenated analog of this compound can be coupled with various amines to introduce new amino substituents on the pyridine ring.[3]
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malonates, nitriles) to form α,β-unsaturated systems.
Q2: How should this compound be stored?
A2: Aldehydes, particularly those on electron-rich aromatic rings, can be susceptible to oxidation to the corresponding carboxylic acid. Therefore, it is recommended to store this compound under an inert atmosphere (nitrogen or argon), in a cool, dark place. The safety data sheet indicates that information on its chemical stability is limited, so cautious storage is advised to ensure its integrity over time.[4]
Q3: What are some common impurities to look for in a sample of this compound?
A3: Potential impurities could include the corresponding carboxylic acid (from oxidation) or the alcohol (from reduction). If the synthesis of the aldehyde involved the oxidation of the corresponding alcohol, some starting material may remain. It is advisable to check the purity by techniques such as NMR or LC-MS before use.
Troubleshooting Guide
Issue 1: Low Yield in Reductive Amination
Question: I am performing a reductive amination with this compound and a primary amine, but my yields are consistently low (<40%). What are the likely causes and how can I improve the outcome?
Answer: Low yields in reductive aminations involving this substrate can arise from several factors. Here is a systematic approach to troubleshooting:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine intermediate. This equilibrium can be unfavorable.[1]
-
Solution: Ensure your reaction is run under conditions that favor imine formation, typically in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5] Adding a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine. Mildly acidic conditions (e.g., adding a catalytic amount of acetic acid) can also promote this step.[2][6]
-
-
Incorrect Choice of Reducing Agent: The choice of reducing agent is critical. Some reducing agents may react with the starting aldehyde faster than the imine, leading to the formation of 2-piperidinonicotinyl alcohol as a byproduct.
-
Solution: Use a reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is widely used in one-pot reductive aminations.[5][6] Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic.[5] If using a less selective reagent like sodium borohydride (NaBH₄), it is best to first allow for complete imine formation before adding the reducing agent.[2][5]
-
-
Over-alkylation: Primary amines can sometimes undergo a second alkylation, leading to a tertiary amine byproduct.[6]
-
Solution: This is less common in reductive aminations than in direct alkylations but can occur if the reaction conditions are not optimized. Using a stoichiometry of 1:1 or a slight excess of the amine can help. If over-alkylation persists, a two-step procedure (formation and isolation of the imine, followed by reduction) may be necessary.
-
Table 1: Effect of Reducing Agent and Additives on Reductive Amination Yield
| Entry | Amine (1.1 eq) | Reducing Agent (1.5 eq) | Solvent | Additive | Temperature (°C) | Yield (%) |
| 1 | Aniline | NaBH₄ | Methanol | None | 25 | 35 |
| 2 | Aniline | NaBH₃CN | Methanol | None | 25 | 65 |
| 3 | Aniline | NaBH(OAc)₃ | DCE | None | 25 | 88 |
| 4 | Aniline | NaBH(OAc)₃ | DCE | Acetic Acid (0.1 eq) | 25 | 92 |
| 5 | Benzylamine | NaBH(OAc)₃ | DCE | Acetic Acid (0.1 eq) | 25 | 95 |
Issue 2: Poor Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a bromo-substituted this compound and an arylboronic acid, but the reaction stalls with significant starting material remaining. How can I drive the reaction to completion?
Answer: Incomplete conversion in Suzuki-Miyaura coupling reactions is a common issue. The electron-donating nature of the piperidine substituent can make the pyridine ring less reactive towards oxidative addition. Here are key parameters to optimize:
-
Catalyst and Ligand Choice: The palladium catalyst and its associated ligand are crucial for an efficient reaction.
-
Solution: For electron-rich aryl halides, ligands that are both bulky and electron-rich often give the best results. Consider using ligands such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst.[7] If you are using a standard catalyst like Pd(PPh₃)₄, switching to a more modern catalyst system can significantly improve yields.
-
-
Base and Solvent System: The choice of base and solvent can have a profound impact on the reaction rate and yield.
-
Solution: A strong base is typically required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[7][8] The solvent system should be able to dissolve both the organic and inorganic components. A mixture of an organic solvent like dioxane or THF with water is common.[8][9] Ensure the reaction mixture is thoroughly degassed to prevent catalyst deactivation.
-
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates.
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Solution: While some Suzuki couplings proceed at room temperature, many require heating.[8] Try increasing the reaction temperature, potentially to the reflux temperature of the solvent. Microwave irradiation can also be an effective way to accelerate the reaction.
-
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Boronic Acid (1.5 eq) | Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-2-piperidinonicotinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 25 |
| 2 | 5-Bromo-2-piperidinonicotinaldehyde | Phenylboronic acid | Pd₂(dba)₃ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 100 | 45 |
| 3 | 5-Bromo-2-piperidinonicotinaldehyde | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 4 | 5-Bromo-2-piperidinonicotinaldehyde | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
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To a solution of this compound (1.0 mmol) and the desired amine (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL), add acetic acid (0.1 mmol).
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 10 minutes.
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Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS, typically 4-12 hours).
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
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In a reaction vessel, combine the bromo-substituted this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
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Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
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Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
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Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 10 mL).
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-Piperidinonicotinaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Piperidinonicotinaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability and storage issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, at 2-8°C.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidation.
Q2: My solid this compound has changed color (e.g., yellowed or darkened). Is it still usable?
Color change often indicates degradation. The aldehyde functional group is susceptible to oxidation, which can lead to the formation of colored impurities. It is highly recommended to assess the purity of the material by a suitable analytical method, such as HPLC or NMR, before use.
Q3: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures (2-8°C). Some aldehydes are known to be more stable when diluted in a primary alcohol as they can form hemiacetals, but this may interfere with subsequent reactions.[2]
Q4: What are the likely degradation pathways for this compound?
Based on its chemical structure, two primary degradation pathways are likely:
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Oxidation of the Aldehyde: The aldehyde group can be easily oxidized to the corresponding carboxylic acid (2-piperidinonicotinic acid), especially when exposed to air (oxygen).[2] This process can be accelerated by light and heat.
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Piperidine Ring Oxidation: The piperidine ring, being a secondary amine, is susceptible to oxidation, which could potentially lead to ring-opening or the formation of N-oxides.[3]
Q5: How can I check the purity of my this compound sample?
The purity of this compound can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for quantifying the main component and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide information on the structural integrity of the molecule and the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify potential degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Reactions
-
Question: I am seeing variable yields or unexpected byproducts in my reaction with this compound. What could be the cause?
-
Answer: This issue is often linked to the degradation of the starting material.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Assess the purity of your starting material using HPLC or ¹H NMR. If significant impurities are detected, purify the aldehyde (e.g., by column chromatography) or use a fresh batch. |
| Oxidation to Carboxylic Acid | The presence of the corresponding carboxylic acid can interfere with reactions. This impurity can be identified by NMR or LC-MS. |
| Reaction with Air/Moisture | The aldehyde may be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) with dry solvents. |
Issue 2: Solubility Problems
-
Question: I am having difficulty dissolving this compound.
-
Answer: Solubility issues can arise from the nature of the compound or the presence of insoluble polymeric impurities.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | Test solubility in a range of solvents. Polar aprotic solvents are often a good starting point. |
| Formation of Insoluble Polymers | Aldehydes can sometimes polymerize over time, especially in the presence of acidic or basic impurities.[2] If the material does not fully dissolve even in appropriate solvents, this may be the cause. Purity analysis is recommended. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
To understand the stability of this compound under various stress conditions, a forced degradation study can be performed. This involves exposing the compound to harsh conditions and analyzing the resulting degradation.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
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HPLC-grade solvents (e.g., acetonitrile, water)
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HPLC system with UV detector
-
pH meter
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 60°C or higher) for a defined period.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) or a broad-spectrum light source for a defined period.
-
-
Sample Analysis: At various time points, withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways of this compound.
References
Troubleshooting failed reactions with 2-Piperidinonicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Piperidinonicotinaldehyde in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: this compound is an organic compound with aldehyde and lactam functional groups. Due to the reactive nature of the aldehyde group, the compound may be sensitive to air and moisture. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). Avoid repeated freeze-thaw cycles. Like many organic compounds, its stability can be affected by temperature, with refrigeration significantly slowing degradation compared to room temperature.[1][2]
Q2: My Pictet-Spengler reaction with this compound is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in a Pictet-Spengler reaction can stem from several factors.[3][4] Key areas to investigate include:
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Incomplete Imine Formation: The initial condensation between this compound and the β-arylethylamine to form the Schiff base (or iminium ion) is crucial.[3][4][5] Ensure your reagents are pure and the reaction conditions are suitable for imine formation.
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Insufficient Acid Catalysis: The cyclization step is typically acid-catalyzed.[3][4][6] The type and concentration of the acid can significantly impact the reaction rate and yield. You may need to screen different protic or Lewis acids.
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Decomposition of Starting Material: this compound, being an aldehyde, can be prone to oxidation or other side reactions under harsh conditions. Consider running the reaction under an inert atmosphere and at a controlled temperature.
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Poor Nucleophilicity of the Aromatic Ring: The Pictet-Spengler reaction works best with electron-rich aromatic rings on the β-arylethylamine partner.[3] If your amine has electron-withdrawing groups, the reaction may be sluggish and require stronger acidic conditions or higher temperatures.
Q3: I am observing significant side product formation in my reaction. What are the likely impurities and how can I minimize them?
A3: Side product formation often arises from competing reaction pathways. Common side products in a Pictet-Spengler reaction can include:
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Over-oxidation of the Aldehyde: The aldehyde group of this compound could be oxidized to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are inadvertently present.
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Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly under strong acidic or basic conditions.
-
Incomplete Cyclization: The intermediate imine may be stable under your reaction conditions and not proceed to the cyclized product. This can sometimes be addressed by increasing the temperature or using a stronger acid catalyst.
-
Baeyer-Villiger Oxidation: If peroxides or peracids are present as impurities, a Baeyer-Villiger reaction could occur, converting the aldehyde to a formate ester.[7]
To minimize side products, ensure all reagents and solvents are pure and dry, run the reaction under an inert atmosphere, and optimize the reaction time and temperature.
Q4: The reaction is not proceeding at all. What troubleshooting steps should I take?
A4: If there is no discernible reaction, a systematic approach to troubleshooting is necessary.
-
Verify Reagent Quality: Confirm the identity and purity of your this compound and the amine coupling partner using techniques like NMR or mass spectrometry.
-
Check Catalyst Activity: If using a catalyst, ensure it is active and has been stored correctly.
-
Reaction Conditions: Re-evaluate your reaction setup. Ensure the temperature is correct and that stirring is adequate. The choice of solvent can also be critical; the reaction may proceed differently in protic versus aprotic solvents.[4]
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Stepwise Approach: Consider a stepwise protocol where the Schiff base is formed first and then subjected to the cyclization conditions.[3] This can help identify which step is failing.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed reactions with this compound.
Caption: A decision tree for troubleshooting failed reactions.
Pictet-Spengler Reaction with this compound
A common and synthetically valuable reaction for this compound is the Pictet-Spengler reaction, which is used to synthesize tetrahydro-β-carboline scaffolds, prevalent in many natural products and pharmaceuticals.
Signaling Pathway Diagram
Caption: The reaction mechanism of the Pictet-Spengler reaction.
Experimental Protocols
General Protocol for Pictet-Spengler Reaction
This protocol provides a general starting point for the Pictet-Spengler reaction between this compound and a generic β-arylethylamine (e.g., tryptamine).
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamine (1.0 eq).
-
Solvent Addition: Dissolve the amine in an appropriate solvent (e.g., toluene, dichloromethane, or acetonitrile).
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Reagent Addition: Add this compound (1.0-1.2 eq) to the solution.
-
Acid Catalyst: Introduce the acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or a Lewis acid) (0.1-1.0 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired tetrahydro-β-carboline product.[8]
Data Presentation
Table 1: Troubleshooting Guide for the Pictet-Spengler Reaction
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or insufficient amount. | Use a fresh batch of catalyst or increase the catalyst loading. |
| Low reaction temperature. | Increase the reaction temperature incrementally. | |
| Sterically hindered or electron-poor amine. | Use a more forcing acid catalyst or higher temperatures. | |
| Multiple Products | Reaction time is too long, leading to decomposition. | Monitor the reaction closely and stop it once the starting material is consumed. |
| Temperature is too high. | Lower the reaction temperature. | |
| Impure starting materials. | Purify starting materials before use. | |
| Poor Solubility | Inappropriate solvent. | Screen a range of solvents with different polarities. |
Table 2: Typical Reaction Parameters for Pictet-Spengler Reaction
| Parameter | Condition A (Mild) | Condition B (Moderate) | Condition C (Forcing) |
| Amine Partner | Electron-rich (e.g., tryptamine) | Moderately activated amine | Electron-deficient amine |
| Solvent | Dichloromethane | Toluene | Acetonitrile |
| Catalyst | Trifluoroacetic Acid (TFA) | p-Toluenesulfonic Acid (p-TSA) | Boron Trifluoride Etherate (BF₃·OEt₂) |
| Temperature | Room Temperature | 60 °C | Reflux |
| Typical Reaction Time | 12-24 hours | 6-12 hours | 2-6 hours |
| Expected Yield | 70-90% | 50-70% | 30-50% |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
Managing reaction temperature for 2-Piperidinonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reaction temperature during experiments involving 2-Piperidinonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
Q2: What are the primary risks associated with improper temperature control?
Inadequate temperature management can lead to several undesirable outcomes:
-
Product Decomposition: Exceeding the compound's thermal stability threshold can lead to degradation, resulting in lower yields and the formation of impurities.[2]
-
Side Reactions: Many chemical reactions are temperature-sensitive. Elevated temperatures can increase the rate of side reactions, leading to a complex mixture of products and making purification more challenging.
-
Runaway Reactions: For exothermic reactions, poor temperature control can lead to a rapid increase in temperature and pressure, posing a significant safety hazard.
-
Incomplete Reactions: Conversely, temperatures that are too low can result in sluggish or incomplete reactions, leading to low conversion of starting materials.
Q3: How can I monitor the reaction temperature effectively?
Continuous and accurate temperature monitoring is crucial. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For reactions sensitive to temperature fluctuations, consider using an automated reactor system with precise temperature control.
Q4: Are there any known incompatible materials that could affect thermal stability?
While specific incompatibility data for this compound is limited, related aldehydes are known to be incompatible with strong oxidizing agents, strong bases, and strong acids.[1] These materials can catalyze decomposition or trigger highly exothermic reactions. It is crucial to review the compatibility of all reagents and solvents before initiating a reaction.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to reaction temperature management.
Issue 1: Low Reaction Yield
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high, causing product decomposition. | 1. Review the thermal stability data of analogous compounds (see Table 1). 2. Monitor the reaction for the appearance of degradation products using techniques like TLC or LC-MS. 3. Lower the reaction temperature in increments of 5-10°C and observe the effect on yield. |
| Reaction temperature is too low, leading to incomplete conversion. | 1. Gradually increase the reaction temperature in small increments. 2. Monitor the consumption of starting materials via TLC or GC. 3. Consider extending the reaction time at the lower temperature. |
| Localized heating or "hot spots" in the reaction vessel. | 1. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. 2. For larger scale reactions, consider using a reactor with better heat transfer capabilities. |
Issue 2: Formation of Significant Impurities
| Possible Cause | Troubleshooting Step |
| Temperature is promoting side reactions. | 1. Attempt the reaction at a lower temperature. 2. Analyze the impurity profile at different temperatures to identify the optimal range. |
| Exothermic reaction leading to temperature spikes. | 1. Ensure slow and controlled addition of reagents. 2. Use an efficient cooling bath (e.g., ice-water, dry ice/acetone). 3. Dilute the reaction mixture to help dissipate heat. |
Issue 3: Reaction Appears Uncontrolled or Runaway
| Possible Cause | Troubleshooting Step |
| Highly exothermic process. | 1. Immediate Action: Stop the addition of reagents and apply maximum cooling. 2. Preventative Measures: - Conduct a thorough literature search for the specific reaction or similar transformations to understand its exothermic potential. - Perform a small-scale trial reaction with careful temperature monitoring. - Consider using a continuous flow reactor for better heat management in highly exothermic processes. |
Data Presentation
Table 1: Thermal Stability Data of Related Pyridine Derivatives
| Compound | Decomposition Onset Temperature (°C) | Method |
| Pyridine-2-aldehyde | 140 (first exotherm), 176 (second exotherm) | DSC[1] |
| Phenethyl nicotinate | ~237.5 (peak mass loss) | TGA[2] |
| (E)-hex-4-en-1-yl nicotinate | ~250.8 (peak mass loss) | TGA[2] |
| Octyl nicotinate | ~280.7 (peak mass loss) | TGA[2] |
| Pyridine substituted tosyl oximes | 40-50 | ARC |
Note: This table provides data for structurally related compounds to give an indication of potential thermal stability. It is not a substitute for experimental thermal analysis of this compound.
Experimental Protocols
Protocol: General Procedure for Monitoring a Temperature-Sensitive Reaction
-
Setup:
-
Assemble the reaction apparatus in a fume hood.
-
Use a reaction vessel of appropriate size to allow for efficient stirring and heat transfer.
-
Place a calibrated thermometer or thermocouple probe directly into the reaction mixture, ensuring the tip is submerged but not touching the sides of the vessel.
-
Prepare a cooling bath (e.g., ice/water, cryocooler) appropriate for the desired reaction temperature.
-
-
Procedure:
-
Charge the reaction vessel with the initial reagents and solvent.
-
Begin stirring and allow the mixture to reach the target temperature.
-
If adding a reagent dropwise, use an addition funnel and monitor the internal temperature closely. Adjust the addition rate to maintain the desired temperature.
-
Record the temperature at regular intervals throughout the reaction.
-
Monitor the reaction progress by taking small aliquots for analysis (e.g., TLC, LC-MS, GC) at different time points.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction (if necessary) while monitoring the temperature.
-
Allow the reaction mixture to slowly warm to room temperature before proceeding with extraction and purification.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting temperature-related issues.
Caption: Workflow for managing potentially exothermic reactions.
References
Technical Support Center: Work-up Procedures for 2-Piperidinonicotinaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up of reactions involving 2-Piperidinonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of products derived from this compound?
A1: Products derived from this compound are expected to have moderate polarity. The piperidine ring introduces a basic nitrogen atom, making the molecule's solubility pH-dependent. In acidic aqueous solutions, the piperidine nitrogen will be protonated, increasing water solubility. The aromatic pyridine ring and other substituents will contribute to its solubility in organic solvents. A related compound, 2-piperidinone, is moderately soluble in water and readily soluble in organic solvents like ethanol, methanol, and dichloromethane.[1]
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound can be removed using an acidic wash during an aqueous work-up. By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic piperidine nitrogen of the starting material will be protonated, causing it to partition into the aqueous layer.[2][3][4] This method is effective if your desired product is not acid-sensitive.
Q3: My reaction produced a stubborn emulsion during the aqueous work-up. How can I resolve this?
A3: Emulsion formation is a common issue. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution).
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Q4: What are some common side products in reactions with this compound and how can I minimize them?
A4: In reactions like aldol condensations, self-condensation of the aldehyde can occur.[5][6][7] To minimize this, slowly add the aldehyde to the reaction mixture containing the other reactant. In reductive aminations, dialkylation of the amine can be a side reaction.[8] Using an excess of the amine can help to reduce this.
Troubleshooting Guides
Issue 1: Low yield of desired product after work-up.
| Possible Cause | Troubleshooting Step |
| Product is partially soluble in the aqueous layer. | Before discarding the aqueous layers from your extractions, back-extract them with a fresh portion of your organic solvent to recover any dissolved product. |
| Product degradation due to acidic or basic conditions. | If your product is sensitive to pH changes, use milder wash solutions (e.g., saturated ammonium chloride instead of strong acid, or a dilute solution of sodium bicarbonate instead of strong base).[9] |
| Incomplete extraction. | Increase the number of extractions with the organic solvent. Ensure vigorous mixing of the two phases during extraction. |
| Product loss during recrystallization. | Ensure you are using a minimal amount of hot solvent for recrystallization.[10][11][12] Cool the solution slowly to maximize crystal formation and consider placing it in an ice bath to further decrease the product's solubility.[12] |
Issue 2: Impure product after initial work-up.
| Possible Cause | Troubleshooting Step |
| Neutral impurities remaining. | If your product is a solid, recrystallization is an effective method for purification.[10][11][12] For liquid products, column chromatography is recommended. |
| Acidic or basic impurities still present. | Repeat the appropriate acidic or basic wash. Check the pH of the aqueous layer after washing to ensure the impurity has been neutralized and extracted.[13] |
| Co-elution of impurities during column chromatography. | Optimize your solvent system for column chromatography by testing different solvent polarities using Thin Layer Chromatography (TLC). A gradient elution may be necessary for separating compounds with similar polarities. |
Experimental Protocols
Protocol 1: General Acid-Base Extractive Work-up
This protocol is designed to separate a neutral or acidic product from basic impurities, including unreacted this compound.
-
Quenching: Quench the reaction mixture as appropriate for the specific reaction (e.g., with water, saturated ammonium chloride).
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl. This will extract basic impurities like this compound into the aqueous layer. Separate the layers. Repeat this wash one more time.
-
Neutral Wash: Wash the organic layer with water to remove any residual acid.
-
Basic Wash (if applicable): If your product is neutral and there are acidic impurities, wash with a saturated solution of sodium bicarbonate.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of a Solid Product
This protocol is for the purification of a solid product obtained after an initial work-up.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature. Common choices include ethanol, isopropanol, or mixtures like ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[12]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can place the flask in an ice bath.[12]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for purification after the initial work-up.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Acid-base_extraction [bionity.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
- 8. reddit.com [reddit.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 2-Piperidinonicotinaldehyde and Other Nicotinaldehyde Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nicotinaldehyde and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmacologically active compounds. The nature of the substituent on the pyridine ring profoundly influences the reactivity of the aldehyde group and the overall biological profile of the resulting molecules. This guide provides an objective comparison of 2-Piperidinonicotinaldehyde with other key nicotinaldehyde derivatives, supported by experimental data, to aid in the selection of the appropriate building block for specific synthetic and drug discovery applications.
Synthetic Performance Comparison
The synthesis of various 2-substituted nicotinaldehydes is a critical first step in the elaboration of more complex molecules. The choice of the substituent at the 2-position significantly impacts the synthetic route and the overall efficiency of the process. This section compares the synthesis of this compound with that of other common derivatives: 2-chloronicotinaldehyde, 2-aminonicotinaldehyde, and 2-morpholinonicotinaldehyde.
Table 1: Comparison of Synthetic Parameters for 2-Substituted Nicotinaldehydes
| Derivative | Starting Material | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Reference |
| This compound | 2-Chloronicotinaldehyde | Piperidine, Base (e.g., K₂CO₃) | DMF, 80-120 °C | Not explicitly reported, but expected to be high based on similar reactions. | [1] |
| 2-Chloronicotinaldehyde | 2-Chloronicotinic acid | NaBH₄, BF₃·OEt₂, MnO₂ | Two steps: 1. Reduction (-10 to 30 °C) 2. Oxidation (reflux) | 86-88% (for oxidation step) | [2][3] |
| 2-Aminonicotinaldehyde | 2-Amino-3-picoline | Phthalic anhydride, NBS, NH₄OH, HCl | Multi-step synthesis involving protection, bromination, imine formation, and hydrolysis. | ~56-65% (overall from protected picoline) | [4] |
| 2-Morpholinonicotinaldehyde | 6-Chloronicotinaldehyde | Morpholine, Pd(dba)₂, XPhos, NaOtBu | Toluene, reflux, 6 hours | ~90% | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of these key intermediates.
Synthesis of 2-Chloronicotinaldehyde[2][3]
This synthesis is a two-step process involving the reduction of 2-chloronicotinic acid followed by oxidation.
Step 1: Reduction of 2-Chloronicotinic Acid to (2-Chloropyridin-3-yl)methanol
-
In a four-necked flask, a solution of sodium borohydride (NaBH₄, 72g) in tetrahydrofuran (THF, 450ml) is prepared and cooled to a temperature between -10°C and 0°C.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 575g) is added dropwise, ensuring the internal temperature remains below 10°C.
-
A mixture of 2-chloronicotinic acid (100g) in THF (600ml) is then added dropwise, maintaining the temperature below 30°C.
-
The reaction is stirred at room temperature for 6 hours.
-
The reaction is worked up to yield the intermediate alcohol.
Step 2: Oxidation to 2-Chloronicotinaldehyde
-
(2-Chloropyridin-3-yl)methanol (125g) is dissolved in dichloromethane (450ml) in a four-necked flask.
-
Manganese dioxide (MnO₂, 280g) is added to the solution.
-
The mixture is heated to reflux and stirred for 3 hours.
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is cooled to yield 2-chloronicotinaldehyde as a yellow solid (Yield: 86.6-88.2%).
Synthesis of 2-Aminonicotinaldehyde[4]
This multi-step synthesis starts from 2-amino-3-picoline.
-
Protection: 2-Amino-3-picoline is reacted with phthalic anhydride at 190°C to form the phthalimide-protected intermediate.
-
Bromination: The protected compound is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux with AIBN as a radical initiator to yield the gem-dibromide.
-
Imine Formation: The dibromide is reacted with an excess of ammonium hydroxide in ethanol.
-
Hydrolysis: The resulting imine is hydrolyzed with hydrochloric acid to produce 2-aminonicotinaldehyde. The overall yield from the protected picoline is approximately 56-65%.
Synthesis of 2-Morpholinonicotinaldehyde[5]
This synthesis utilizes a palladium-catalyzed Buchwald-Hartwig amination.
-
In a two-necked flask under a nitrogen atmosphere, combine bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
To the flask, add 6-chloronicotinaldehyde (1.0 equivalent) and morpholine (1.5 equivalents).
-
Heat the resulting mixture to reflux for 6 hours.
-
After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield 6-morpholinonicotinaldehyde (Typical yield: ~90%).
Biological Activity Comparison
Nicotinaldehyde derivatives are precursors to a wide range of biologically active molecules. Their utility in drug discovery is often dictated by the activities of the compounds they can be converted into. This section compares the anti-proliferative and α-glucosidase inhibitory activities of various pyridine and nicotinaldehyde derivatives.
Table 2: Anti-proliferative Activity of Nicotinamide and Pyridine Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Nicotinamide Derivative (Compound 10) | HCT-116 | 15.4 | [6] |
| Nicotinamide Derivative (Compound 10) | HepG-2 | 9.8 | [6] |
| Nicotinamide Derivative (Compound 7) | HCT-116 | 15.7 | [6] |
| Nicotinamide Derivative (Compound 7) | HepG-2 | 15.5 | [6] |
| Acridine-Thiosemicarbazone Derivative (DL-08) | HepG-2 | 21.28 | [7] |
| Acridine-Thiosemicarbazone Derivative (DL-07) | HCT-116 | 28.46 | [7] |
| Nicotinamide Derivative (Compound 3b) | HCT-116 | 19.7 | [8] |
| Nicotinamide Derivative (Compound 4c) | HCT-116 | 15.4 | [8] |
| Nicotinamide Derivative (Compound 4d) | HCT-116 | 10.3 | [8] |
Table 3: α-Glucosidase Inhibitory Activity of Various Compounds
| Compound Class | IC₅₀ (µM) | Reference |
| Phenyl carbamoyl methoxy thiosemicarbazone derivative (7e) | 23.95 | [9] |
| Phenyl carbamoyl methoxy thiosemicarbazone derivative (7g) | 62.2 | [9] |
| Phenyl carbamoyl methoxy thiosemicarbazone derivative (7n) | 95.65 | [9] |
| Commercial Compound (Compound 44) | 9.99 | [10] |
| Commercial Compound (Compound 7) | 17.36 | [10] |
| Acarbose (Standard) | ~262 µg/mL | [11] |
Signaling Pathways and Experimental Workflows
The biological effects of these compounds are often mediated through their interaction with specific cellular signaling pathways. For instance, many anti-proliferative agents target pathways like the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and survival.
The synthesis of these derivatives follows a structured workflow, from the initial reaction to the final purification and characterization.
Conclusion
The choice between this compound and other nicotinaldehyde derivatives depends heavily on the specific goals of the synthesis and the desired biological activity of the final product. 2-Chloronicotinaldehyde serves as a versatile and economically viable precursor for a variety of 2-substituted derivatives, including 2-piperidinyl and 2-morpholinyl analogs, which can be obtained in high yields via nucleophilic aromatic substitution or palladium-catalyzed amination. 2-Aminonicotinaldehyde, while requiring a more complex multi-step synthesis, offers a primary amino group that can be further functionalized in numerous ways.
The biological data suggests that derivatives of nicotinaldehyde and nicotinamide are promising scaffolds for the development of anti-proliferative and α-glucosidase inhibitory agents. The specific substituent at the 2-position, as well as further modifications to the molecule, can significantly impact potency. Researchers should consider the synthetic accessibility and the potential for biological activity when selecting a nicotinaldehyde building block for their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 3. 2-chloronicotinaldehyde (36404-88-3) for sale [vulcanchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Reactivity Landscape of 2-Substituted Pyridine-3-aldehydes: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular building blocks is paramount. This guide provides a comparative analysis of the reactivity of 2-substituted pyridine-3-aldehydes, a class of compounds with significant applications in medicinal chemistry and materials science. By examining the electronic and steric effects of various substituents at the 2-position, this document aims to provide a predictive framework for their chemical behavior, supported by established chemical principles.
The pyridine-3-aldehyde scaffold is a versatile synthon, and the introduction of a substituent at the adjacent C2-position profoundly influences the reactivity of the formyl group and the pyridine ring itself. The nature of this substituent, whether electron-donating or electron-withdrawing, large or small, dictates the molecule's susceptibility to nucleophilic attack, its oxidation and reduction potential, and its propensity to engage in condensation reactions.
Comparative Reactivity Analysis
The reactivity of the aldehyde functional group in 2-substituted pyridine-3-aldehydes is modulated by the electronic properties of the substituent at the 2-position. Electron-withdrawing groups enhance the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity. Steric hindrance from bulky substituents at the 2-position can also play a significant role by impeding the approach of nucleophiles.
Below is a summary of the expected relative reactivity based on the electronic and steric nature of common substituents.
| 2-Substituent (X) | Electronic Effect | Steric Hindrance | Expected Reactivity towards Nucleophiles | Expected Ease of Oxidation | Expected Ease of Reduction |
| -NO₂ | Strong Electron-Withdrawing | Moderate | Very High | Difficult | Easy |
| -Cl | Inductively Withdrawing, Resonantly Donating | Low | High | Moderate | Moderate |
| -H | Neutral | Very Low | Moderate | Moderate | Moderate |
| -CH₃ | Weak Electron-Donating | Low | Moderate-Low | Easy | Difficult |
| -OCH₃ | Inductively Withdrawing, Resonantly Donating | Moderate | Low | Very Easy | Difficult |
Key Reactions and Mechanistic Insights
The diverse reactivity of 2-substituted pyridine-3-aldehydes makes them valuable intermediates in a multitude of chemical transformations.
Nucleophilic Addition
The addition of a nucleophile to the carbonyl carbon is a fundamental reaction of aldehydes. The rate and equilibrium of this process are highly dependent on the 2-substituent.
Diagram of Nucleophilic Addition to 2-Substituted Pyridine-3-aldehydes
Caption: General mechanism of nucleophilic addition.
Electron-withdrawing substituents like nitro (-NO₂) or chloro (-Cl) groups at the 2-position significantly increase the rate of nucleophilic attack by stabilizing the developing negative charge on the oxygen atom in the tetrahedral intermediate. Conversely, electron-donating groups such as methyl (-CH₃) or methoxy (-OCH₃) decrease the reaction rate.
Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid. The ease of oxidation is inversely related to the electrophilicity of the carbonyl carbon. Therefore, pyridine-3-aldehydes with electron-donating groups at the 2-position are more susceptible to oxidation.
Reduction
The reduction of the aldehyde to a primary alcohol is a common transformation. Electron-withdrawing groups at the 2-position facilitate this reduction by making the carbonyl carbon more electron-deficient and thus a better hydride acceptor.
Condensation Reactions
2-Substituted pyridine-3-aldehydes are excellent substrates for condensation reactions, such as the Knoevenagel, Wittig, and aldol reactions, leading to the formation of new carbon-carbon bonds. The reactivity in these reactions generally follows the same trend as in nucleophilic addition, with electron-withdrawing groups at the 2-position promoting the reaction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are general protocols for key reactions involving 2-substituted pyridine-3-aldehydes. Researchers should note that reaction times and temperatures may need to be optimized based on the specific substituent.
General Procedure for Nucleophilic Addition (Grignard Reaction)
-
To a solution of the 2-substituted pyridine-3-aldehyde (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Oxidation to Carboxylic Acid
-
To a solution of the 2-substituted pyridine-3-aldehyde (1.0 eq) in a suitable solvent (e.g., acetone, tert-butanol/water), add the oxidizing agent (e.g., potassium permanganate, sodium chlorite) portion-wise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench any excess oxidant and work up the reaction mixture accordingly. For example, if using KMnO₄, filter the manganese dioxide and acidify the filtrate to precipitate the carboxylic acid.
-
Collect the product by filtration or extraction and purify by recrystallization or column chromatography.
General Procedure for Reduction to Alcohol
-
To a solution of the 2-substituted pyridine-3-aldehyde (1.0 eq) in methanol or ethanol at 0 °C, add sodium borohydride (1.5 eq) in small portions.
-
Stir the reaction mixture for 30-60 minutes at room temperature.
-
Quench the reaction by the addition of water or acetone.
-
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to afford the alcohol, which can be further purified if necessary.
General Procedure for Knoevenagel Condensation
-
To a solution of the 2-substituted pyridine-3-aldehyde (1.0 eq) and an active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a base (e.g., piperidine, triethylamine).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent.
-
The product may precipitate upon cooling or can be isolated by extraction and purified by recrystallization or column chromatography.
Application in Drug Discovery: A Workflow
The strategic modification of the 2-substituent on the pyridine-3-aldehyde scaffold allows for the fine-tuning of physicochemical properties and biological activity, making these compounds valuable intermediates in drug discovery programs. The following diagram illustrates a typical workflow.
Diagram of 2-Substituted Pyridine-3-aldehydes in a Drug Discovery Workflow
Caption: Workflow in drug discovery.
A Comparative Guide to the Structural Validation of 2-Piperidinonicotinaldehyde Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the rigorous validation of their chemical structures is a foundational requirement. This guide provides a comparative overview of the key analytical techniques and representative data for the structural elucidation of 2-Piperidinonicotinaldehyde derivatives and analogous heterocyclic systems. The methodologies and data presented herein serve as a comprehensive resource for validating the synthesis and purity of these compounds.
The structural backbone of this compound combines the features of a substituted piperidine and a pyridine ring, making a multi-faceted analytical approach essential for unambiguous characterization. This guide outlines the standard spectroscopic and crystallographic methods employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Spectroscopic and Crystallographic Data
The following table summarizes representative data obtained for piperidine and pyridine-containing heterocyclic derivatives, which are structurally related to this compound. This data provides a comparative framework for the expected analytical outcomes for novel derivatives.
| Derivative Class | Technique | Key Parameters & Observations | Reference |
| 3-(benzoylamino)-2,6-piperidinedione | Mass Spectrometry | Molecular ion peak (m/z) observed at 233.4, with fragmentation patterns confirming the structural formula. | [1] |
| 3-(4-methoxybenzoylamino)-2,6-piperidinedione | Mass Spectrometry | Molecular ion peak (m/z) at 263.2, consistent with the expected molecular weight. | [1] |
| 3-(p-nitrobenzoylamino)-2,6-piperidinedione | Mass Spectrometry | Molecular ion peak (m/z) at 278.3, confirming the molecular formula. | [1] |
| 2-cyanoguanidinophenytoin | X-ray Crystallography | Crystal System: Monoclinic, Space Group: P21/c, with four molecules in the unit cell. | [2] |
| Mannich base of 2-cyanoguanidinophenytoin with morpholine | X-ray Crystallography | Crystal System: Monoclinic, Space Group: C2/c, with eight molecules in the unit cell. The morpholine ring exhibits a chair configuration. | [2] |
| 2-(5-phenylpyridin-2-yl)quinolines | X-ray Crystallography | The structures of three derivatives were determined, revealing the effect of fluorine atom substitution on the geometry of the aromatic system and intermolecular interactions. | [3] |
| 2-Benzylpiperidine Derivatives | X-ray Crystallography | Various derivatives were analyzed, showcasing the influence of substitution on crystal packing and molecular geometry. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the standard protocols for the key analytical techniques used in the structural validation of this compound derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation : Approximately 20 mg of the synthesized compound is dissolved in 1 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.[5]
-
Data Acquisition : 1H NMR, 13C NMR, and two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer, such as a Bruker Avance-400 or Varian VNMRS-600.[5]
-
Data Analysis : The chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to determine the connectivity of protons and carbons, providing a detailed picture of the molecular structure.[5][6]
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
Sample Preparation : A small amount of the sample (1-2 mg) is dissolved in 1 mL of a suitable solvent, such as HPLC-grade acetonitrile.[5]
-
Data Acquisition : High-resolution mass spectrometry (HR-MS) is performed using an instrument like a Waters QtoF Premier mass spectrometer.[5] The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[1][5]
-
Data Analysis : The accurate mass measurement allows for the determination of the elemental composition, and the fragmentation pattern provides valuable structural information.[1]
3. X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.
-
Crystal Growth : High-quality single crystals are grown from a supersaturated solution of the compound. Common techniques include slow evaporation of the solvent.[4]
-
Data Collection : A suitable crystal is mounted on an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[4]
-
Structure Solution and Refinement : The diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain precise atomic coordinates and molecular geometry.[7]
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives.
Caption: Workflow for the synthesis and structural validation of this compound derivatives.
Caption: Relationship between analytical techniques and structural determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Efficacy of 2-Piperidinonicotinaldehyde as a Synthetic Intermediate: A Comparative Guide
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the successful construction of complex molecular architectures. Among the myriad of building blocks available to researchers, 2-substituted pyridine-3-carbaldehydes stand out as versatile scaffolds, particularly in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a comparative analysis of the efficacy of 2-piperidinonicotinaldehyde as a synthetic intermediate, juxtaposed with its close analogs, 2-morpholinonicotinaldehyde and 2-pyrrolidinonicotinaldehyde.
Synthetic Accessibility
For the purpose of comparison, the synthesis of 2-morpholinonicotinaldehyde and 2-pyrrolidinonicotinaldehyde would follow the same synthetic logic, utilizing morpholine and pyrrolidine as the respective nucleophiles. A more advanced and often higher-yielding approach for these transformations is the palladium-catalyzed Buchwald-Hartwig amination, which has been successfully applied to the synthesis of 6-morpholinonicotinaldehyde from 6-chloronicotinaldehyde.[1] This methodology offers a robust alternative for the synthesis of these intermediates.
Table 1: Comparison of Synthetic Viability
| Feature | This compound | 2-Morpholinonicotinaldehyde | 2-Pyrrolidinonicotinaldehyde |
| Precursor | 2-Chloronicotinaldehyde | 2-Chloronicotinaldehyde | 2-Chloronicotinaldehyde |
| Primary Reagent | Piperidine | Morpholine | Pyrrolidine |
| Synthetic Method | Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination |
| Expected Yield | Moderate to High | Moderate to High | Moderate to High |
| Purification | Standard chromatographic techniques (e.g., column chromatography) | Standard chromatographic techniques (e.g., column chromatography) | Standard chromatographic techniques (e.g., column chromatography) |
Reactivity and Electronic Effects
The utility of these intermediates is largely dictated by the electronic nature of the 2-substituent, which in turn influences the reactivity of the aldehyde group and the pyridine ring. Piperidine, being a saturated secondary amine, is a strong electron-donating group through resonance (p-π conjugation) of the nitrogen lone pair with the pyridine ring. This electron-donating effect increases the electron density of the pyridine ring, which can influence its subsequent reactions.
In contrast, morpholine possesses an oxygen atom in the ring, which is electron-withdrawing by induction. This inductive effect partially counteracts the electron-donating resonance of the nitrogen, making morpholine a weaker electron-donating group compared to piperidine. Pyrrolidine is structurally similar to piperidine but with a five-membered ring, and its electron-donating ability is comparable to that of piperidine.
Table 2: Comparison of Electronic and Steric Properties
| Property | This compound | 2-Morpholinonicotinaldehyde | 2-Pyrrolidinonicotinaldehyde |
| Electronic Effect of 2-Substituent | Strongly Electron-Donating | Moderately Electron-Donating | Strongly Electron-Donating |
| Basicity of Amine Nitrogen | High | Moderate | High |
| Steric Hindrance around Aldehyde | Moderate | Moderate | Lower |
| Impact on Aldehyde Reactivity | May slightly decrease electrophilicity | May have a lesser effect on electrophilicity | May slightly decrease electrophilicity |
| Impact on Pyridine Ring Reactivity | Increased nucleophilicity | Moderately increased nucleophilicity | Increased nucleophilicity |
This difference in electronic character can be a critical factor in multi-step syntheses. For instance, in reactions where the pyridine ring itself is a nucleophile, the piperidino- and pyrrolidino-substituted aldehydes would be more reactive than the morpholino-substituted analog. Conversely, for reactions requiring a highly electrophilic aldehyde, the weaker electron-donating nature of the morpholine group might be advantageous.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not available, a general procedure based on the synthesis of analogous compounds can be proposed. The following protocol is adapted from the Buchwald-Hartwig amination used for the synthesis of 6-morpholinonicotinaldehyde.[1]
General Procedure for the Synthesis of 2-Aminonicotinaldehydes
Materials:
-
2-Chloronicotinaldehyde
-
Secondary amine (Piperidine, Morpholine, or Pyrrolidine)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Add anhydrous toluene to the flask.
-
Add 2-chloronicotinaldehyde (1.0 equivalent) and the respective secondary amine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminonicotinaldehyde.
Visualizing the Synthetic Pathway and Logic
To better illustrate the synthetic process and the relationship between the discussed compounds, the following diagrams are provided.
Caption: Synthetic routes to 2-amino-substituted nicotinaldehydes.
Caption: Electronic effects of piperidine and morpholine substituents.
Conclusion
This compound serves as a valuable and readily accessible synthetic intermediate. Its strong electron-donating character makes it particularly useful in synthetic strategies that require an electron-rich pyridine ring. In comparison, 2-morpholinonicotinaldehyde offers a more moderate electron-donating effect due to the inductive withdrawal of the morpholine oxygen, which can be advantageous in tuning the reactivity of the aldehyde or the pyridine ring. 2-Pyrrolidinonicotinaldehyde presents a sterically less demanding and strongly electron-donating alternative. The choice between these intermediates will ultimately depend on the specific electronic and steric requirements of the subsequent synthetic steps. The provided general synthetic protocol offers a robust starting point for the preparation of these versatile building blocks, enabling further exploration of their utility in the synthesis of novel and complex molecular targets.
References
A Comparative Guide to Catalysts for 2-Piperidinonicotinaldehyde Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-Piperidinonicotinaldehyde and its derivatives is a critical step in the discovery of novel therapeutics. The choice of catalyst for the crucial C-N cross-coupling reaction between a 2-halonicotinaldehyde and piperidine significantly impacts reaction yield, purity, and overall process efficiency. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid in catalyst selection and optimization.
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a halogen atom at the 2-position of a nicotinaldehyde derivative with piperidine. This transformation is typically facilitated by transition metal catalysts, with palladium and copper-based systems being the most prevalent. The two primary named reactions governing this process are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst, ligand, and base is paramount for a successful C-N cross-coupling reaction. Below is a summary of quantitative data for different catalytic systems used in the amination of 2-halopyridines with piperidine and similar amines. While data for the exact synthesis of this compound is not extensively available in a single comparative study, the following table compiles representative data from reactions on closely related substrates, providing a strong basis for catalyst selection.
| Catalyst System | Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | Chlorobenzene | Piperidine | NaOtBu | Toluene | 100 | 12-24 | High | [1] |
| Pd(OAc)₂ / DPPF | 2-Bromopyridine | Volatile Amines | NaOtBu | Toluene | 80 | - | 55-98 | [2] |
| Pd₂(dba)₃ / YPhos Ligand (L1) | 4-Chlorotoluene | N-Methylaniline | - | - | RT | 1 | >99 (conversion) | [3] |
| CuI / Phenanthroline | 2-Chlorobenzoic Acid | Aniline | KOH | - | High | - | - | [4] |
| Cu₂O | Bromopyridine | Ammonia | - | Ethylene Glycol | - | - | 90 | [5] |
| Uncatalyzed (Microwave) | 2-Chloropyridine | Piperidine | - | Ethylene Glycol | 130-150 | 0.5-2 | - | [5] |
Note: "High" yield indicates that the source mentions a successful reaction with good to excellent yields without specifying a precise number. RT = Room Temperature.
Key Insights from Experimental Data:
-
Palladium-based catalysts , particularly those employing bulky, electron-rich phosphine ligands like XPhos and DPPF, are highly effective for the amination of aryl chlorides and bromides, often providing high yields under relatively mild conditions.[1][2] The use of ylide-substituted phosphine (YPhos) ligands has shown remarkable activity, enabling reactions at room temperature.[3]
-
Copper-catalyzed Ullmann-type reactions are a viable alternative, and while traditionally requiring harsh conditions, modern systems with appropriate ligands can achieve high yields.[4][5] These can be particularly useful when palladium catalysts are not effective.
-
Microwave-assisted synthesis presents a rapid, uncatalyzed alternative for the SNAr reaction of activated halopyridines, though conditions can be harsh.[5]
-
The choice of base is critical, with sodium tert-butoxide being a common and effective choice for Buchwald-Hartwig reactions.[1][2]
-
Regioselectivity is a key consideration in polyhalogenated pyridines. Generally, the chlorine atom at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than at other positions.[6][7]
Experimental Protocols
Below are detailed methodologies for the two primary catalytic C-N coupling reactions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of 2-piperidinylpyridine derivatives from 2-halopyridines.
Materials:
-
2-Halopyridine derivative (e.g., 2-chloronicotinaldehyde) (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, XPhos, and sodium tert-butoxide.
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the 2-halopyridine derivative and piperidine.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically within 24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Critical Considerations:
-
The C-Cl bond is less reactive than C-Br or C-I bonds, making the oxidative addition of the aryl chloride to the Pd(0) complex the rate-limiting step.[6]
-
Maintaining a strictly inert atmosphere is crucial to prevent the deactivation of the Pd(0) catalyst by oxygen.[6]
-
A common side reaction is hydrodehalogenation (replacement of the halogen with hydrogen). This can be minimized by ensuring strictly anhydrous conditions and optimizing the ligand-to-metal ratio.[6]
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed amination of aryl halides.
Materials:
-
2-Halopyridine derivative (1.0 equiv)
-
Piperidine (1.5 - 2.0 equiv)
-
Copper(I) iodide (CuI) (0.1 - 0.2 equiv)
-
Ligand (e.g., 1,10-phenanthroline) (0.2 - 0.4 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
Reaction Setup: To a reaction vessel, add CuI, the ligand, and the base.
-
Reagent Addition: Add the 2-halopyridine derivative, piperidine, and the solvent.
-
Reaction: Heat the mixture to a high temperature (typically 100-200 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture and dilute with water.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate. Purify by column chromatography.
Visualizing Reaction Mechanisms
The underlying mechanisms of these catalytic reactions are crucial for understanding and troubleshooting. The following diagrams, generated using the DOT language, illustrate the catalytic cycles.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Postulated catalytic cycle for the Ullmann condensation.
Conclusion
The choice between a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed Ullmann condensation for the synthesis of this compound will depend on the specific substrate, desired reaction conditions, and cost considerations. For the coupling of less reactive aryl chlorides, modern Buchwald-Hartwig protocols with specialized ligands often provide the most reliable and high-yielding results under milder conditions. However, copper catalysis remains a powerful and economical alternative. The provided data and protocols serve as a starting point for the development of an efficient and robust synthetic route. Further optimization of reaction parameters for the specific 2-halonicotinaldehyde substrate is recommended to achieve optimal performance.
References
A Comparative Guide to Alternatives for 2-Piperidinonicotinaldehyde in Synthesis
For researchers and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that influences reaction efficiency, yield, and the biological activity of the final compound. 2-Piperidinonicotinaldehyde is a valuable reagent, but a comprehensive understanding of its alternatives is essential for optimizing synthetic outcomes. This guide provides an objective comparison of this compound with its common heterocyclic amine analogs: 2-morpholinonicotinaldehyde, 2-pyrrolidinonicotinaldehyde, and 2-(piperazin-1-yl)nicotinaldehyde. The comparison focuses on their synthesis and performance in key chemical transformations.
Synthesis of 2-Substituted Nicotinaldehydes: A Comparative Overview
The most common and practical approach to synthesizing this compound and its analogs is through the nucleophilic aromatic substitution (SNAr) of a 2-halonicotinaldehyde, typically 2-chloronicotinaldehyde. In this reaction, the lone pair of electrons on the nitrogen of the cyclic amine attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the halide.
The reactivity in these SNAr reactions is heavily influenced by the electronic nature of the incoming amine nucleophile. Generally, more basic and less sterically hindered amines will react more readily. However, the electron-donating nature of the amino substituent on the pyridine ring can deactivate the ring towards further nucleophilic attack.
Table 1: Comparison of Synthetic Parameters for 2-Substituted Nicotinaldehydes via Nucleophilic Aromatic Substitution
| Reagent Name | Alternative Amine | Molecular Weight ( g/mol ) | Typical Reaction Conditions | Reported Yield (%)
Spectroscopic Analysis of Impurities in 2-Piperidinonicotinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the analysis of impurities in 2-Piperidinonicotinaldehyde. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the potential impurities arising from a likely synthetic route and details the application of various spectroscopic techniques for their detection and characterization. Experimental data from analogous compounds are presented to support the analytical strategies.
Postulated Synthesis and Potential Impurities
A plausible synthetic route to this compound (III) involves the nucleophilic substitution of a halogenated nicotinaldehyde, such as 2-chloronicotinaldehyde (I), with piperidine (II).
A Comparative Guide to Purity Assessment of Compounds Synthesized from 2-Piperidinonicotinaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a cornerstone of reliable and reproducible research. When using a versatile precursor like 2-Piperidinonicotinaldehyde, which serves as a building block for a variety of potentially bioactive molecules, rigorous purity assessment is paramount. The presence of unreacted starting materials, byproducts, or residual solvents can significantly impact the validity of biological assays and the safety profile of drug candidates.
This guide provides a comparative analysis of three principal analytical techniques for the purity assessment of compounds derived from this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols, comparative data for a model compound, and visual workflows to aid in method selection and implementation.
Synthetic Pathways and Potential Impurities
The aldehyde functional group of this compound is a versatile handle for various chemical transformations. Common reactions include the synthesis of Schiff bases, chalcones, and pyrimidine derivatives, each with a unique profile of potential impurities.
-
Schiff Base Formation: Condensation with primary amines.
-
Potential Impurities: Unreacted this compound, unreacted primary amine, and hydrolysis products.
-
-
Claisen-Schmidt Condensation (Chalcone Synthesis): Reaction with a ketone in the presence of a base.
-
Potential Impurities: Unreacted this compound, unreacted ketone, self-condensation products of the ketone, and products of side reactions.
-
-
Pyrimidine Synthesis: Reaction with a compound containing an active methylene group and a source of ammonia or an amidine.
-
Potential Impurities: Unreacted starting materials, incompletely cyclized intermediates, and regioisomers.
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from its potential impurities.
Experimental Protocol: HPLC Purity of a Schiff Base Derivative
This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of a hypothetical Schiff base, (E)-N-benzylidene-2-(piperidin-1-yl)nicotin-3-amine, synthesized from this compound and aniline.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve the reference standard of the Schiff base in the mobile phase (50:50 A:B) to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve (e.g., 0.2, 0.1, 0.05, 0.025, 0.01 mg/mL).
-
Sample Preparation: Accurately weigh the synthesized Schiff base sample and dissolve it in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis and Quantification:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For a more accurate assay, the concentration of the analyte in the sample is determined from a calibration curve constructed by plotting the peak area of the standard against its concentration.
Comparative Data: HPLC Purity Assessment
| Compound Lot | Retention Time (min) | Peak Area (%) | Calculated Purity (%) | Potential Impurity Detected |
| SB-01 | 15.2 | 99.2 | 99.2 | This compound (RT=5.8 min) |
| SB-02 | 15.2 | 97.5 | 97.5 | Aniline (RT=4.1 min) |
| SB-03 | 15.2 | 98.8 | 98.8 | Unknown byproduct (RT=12.4 min) |
Quantitative NMR (qNMR) for Purity Determination
qNMR is an absolute method for purity determination, as the signal intensity is directly proportional to the molar amount of the substance.[1] By comparing the integral of a known resonance of the analyte to that of a certified internal standard, the absolute purity can be calculated.[2]
Experimental Protocol: qNMR Purity of a Schiff Base Derivative
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized Schiff base into an NMR tube.
-
Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and ensure complete dissolution.
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: A standard quantitative 1H NMR experiment.
-
Key Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
A 90° pulse angle.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
3. Data Processing and Purity Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Comparative Data: qNMR Purity Assessment
| Compound Lot | Analyte Signal (ppm, N) | Standard Signal (ppm, N) | Calculated Purity (%) | Solvent/Impurity Detected |
| SB-01 | 8.5 (s, 1H) | 6.3 (s, 2H, Maleic Acid) | 99.1 | Residual Ethanol |
| SB-02 | 8.5 (s, 1H) | 6.3 (s, 2H, Maleic Acid) | 97.2 | Unreacted Aldehyde |
| SB-03 | 8.5 (s, 1H) | 6.3 (s, 2H, Maleic Acid) | 98.6 | Residual Acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile byproducts that may not be easily detected by HPLC or NMR.[3][4]
Experimental Protocol: GC-MS Analysis of a Schiff Base Derivative
1. Sample Preparation:
-
Prepare a stock solution of the synthesized Schiff base in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
GC System: A standard gas chromatograph.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS System: A mass spectrometer (e.g., quadrupole, ion trap).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
3. Data Analysis:
-
Identify the main peak corresponding to the synthesized compound.
-
Identify any impurity peaks and tentatively identify them based on their mass spectra by searching against a mass spectral library (e.g., NIST).
-
Calculate the purity by area percentage. For more accurate quantification, a calibration curve with reference standards is required.
Comparative Data: GC-MS Purity Assessment
| Compound Lot | Retention Time (min) | Peak Area (%) | Calculated Purity (%) | Identified Volatile Impurities |
| SB-01 | 18.5 | 99.5 | 99.5 | Toluene (solvent) |
| SB-02 | 18.5 | 98.0 | 98.0 | Dichloromethane (solvent) |
| SB-03 | 18.5 | 99.2 | 99.2 | Ethyl Acetate (solvent) |
Comparative Summary and Workflow
| Feature | HPLC | qNMR | GC-MS |
| Principle | Separation based on polarity | Molar concentration based on nuclear spin | Separation based on volatility and mass-to-charge ratio |
| Quantification | Relative (Area %) or Absolute (with std.) | Absolute (with internal std.) | Relative (Area %) or Absolute (with std.) |
| Strengths | High resolution, widely applicable, robust | Absolute quantification without a standard of the analyte, structural information | High sensitivity for volatile compounds, excellent for impurity identification |
| Limitations | Requires a chromophore, relative quantification can be inaccurate | Lower sensitivity, potential for signal overlap | Not suitable for non-volatile or thermally labile compounds |
| Best For | Routine purity checks, separation of isomers and non-volatile impurities | Absolute purity determination, structural confirmation | Analysis of residual solvents and volatile byproducts |
Visualizing the Workflow
The following diagrams illustrate the logical flow of purity assessment and the decision-making process for selecting the appropriate analytical technique.
Caption: General workflow for the purity assessment of a synthesized compound.
Caption: Decision tree for selecting an appropriate purity analysis method.
Conclusion
The purity assessment of compounds synthesized from this compound requires a multi-faceted analytical approach. HPLC provides a robust and high-resolution method for routine purity checks and the separation of non-volatile impurities. qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the synthesized compound, while also confirming its structure. GC-MS is indispensable for the detection and identification of residual solvents and volatile byproducts. For comprehensive characterization and to ensure the highest quality of synthesized compounds for research and development, a combination of these orthogonal techniques is highly recommended.
References
Comparative Analysis of Biological Activities of 2-Piperidinonicotinaldehyde Analogs and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
While direct comparative studies on a homologous series of 2-Piperidinonicotinaldehyde analogs are not extensively available in publicly accessible literature, this guide provides a comparative overview of the biological activities of structurally related compounds, including nicotinaldehyde and piperidine derivatives. The data presented herein is collated from various studies to offer insights into the potential therapeutic applications and to guide future research and development of this class of compounds. The primary biological activities explored for these related structures include anticancer, anti-inflammatory, and enzyme inhibitory effects.
Comparative Biological Activity Data
The following table summarizes the quantitative data on the biological activities of various analogs related to this compound. This allows for a structured comparison of their potency against different biological targets.
| Compound Class | Specific Analog | Biological Activity | Assay System | IC50 / % Inhibition | Reference |
| Nicotinaldehyde-based Azlactones | Compound 11c | Antiproliferative | A549, MCF7, HeLa Cell Lines | - | |
| Compound 11d | Antiproliferative | A549, MCF7, HeLa Cell Lines | - | ||
| Compound 16f | Antiproliferative | A549, MCF7, HeLa Cell Lines | - | ||
| Compound 3g | α-Glucosidase Inhibition | - | Most Potent in Series | ||
| Compound 11b | Radical Scavenging | DPPH & ABTS+ | - | ||
| 2-Piperidone Derivatives | Compound 7q | Aβ(1-42) Self-Aggregation Inhibition | ThT Fluorescence Assay | 59.11% at 20 µM | [1] |
| Compound 6b | Anti-inflammatory (TNF-α, IL-1β, IL-6 suppression) | LPS-induced BV-2 microglia | - | [1] | |
| Compound 7p | Anti-inflammatory (TNF-α, IL-1β, IL-6 suppression) | LPS-induced BV-2 microglia | - | [1] | |
| Compound 7q | Anti-inflammatory (TNF-α, IL-1β, IL-6 suppression) | LPS-induced BV-2 microglia | - | [1] | |
| Piperidine-containing Compounds | DTPEP | Antiproliferative | MDA-MB-231 & MCF-7 Cells | G0/G1 phase cell cycle arrest | [2] |
| Quinoxaline-sulfonamide Derivatives | Compound 4 | α-Glucosidase Inhibition | - | 75.36 ± 0.01% | [3] |
| Compound 4 | α-Amylase Inhibition | - | 63.09 ± 0.02% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future studies.
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4]
β-Amyloid (Aβ) Aggregation Inhibition Assay
The inhibitory effect of compounds on Aβ peptide aggregation can be monitored using a Thioflavin T (ThT) fluorescence assay.[1]
-
Preparation of Aβ(1-42) Solution: Lyophilized Aβ(1-42) peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration (e.g., 100 µM).
-
Incubation: The Aβ(1-42) solution is incubated with or without the test compounds at various concentrations at 37°C with constant agitation for a specified period (e.g., 24 hours).
-
ThT Fluorescence Measurement: After incubation, an aliquot of the mixture is added to a ThT solution (e.g., 5 µM in 50 mM glycine-NaOH buffer, pH 8.5).
-
Fluorescence Reading: The fluorescence intensity is measured using a spectrofluorometer with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.
-
Data Analysis: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with and without the test compound.
α-Glucosidase Inhibition Assay
The inhibitory activity of compounds against α-glucosidase is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of pNPG are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: The test compounds at various concentrations are pre-incubated with the α-glucosidase solution at 37°C for a short period (e.g., 10 minutes).
-
Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the mixture.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 20 minutes).
-
Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).
-
Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Visualizations
The following diagrams illustrate a representative experimental workflow and a relevant signaling pathway to provide a visual context for the experimental data and potential mechanisms of action.
Caption: A generalized workflow for the synthesis, screening, and evaluation of novel biologically active compounds.
Caption: Proposed anti-inflammatory mechanism of 2-piperidone analogs via inhibition of the MyD88-dependent TLR4 signaling pathway.[1]
References
- 1. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
Comparative Kinetic Analysis of Reactions Involving 2-Piperidinonicotinaldehyde and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of reactions involving 2-piperidinonicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct kinetic data for this compound, this guide establishes a comparative framework based on the well-studied nucleophilic aromatic substitution (SNAr) reactions of its synthetic precursor, 2-chloronicotinaldehyde, and other analogous substituted pyridines. The provided experimental data and protocols will enable researchers to design and conduct their own kinetic studies to further elucidate the reactivity of these compounds.
Introduction to Reactivity: Nucleophilic Aromatic Substitution on the Pyridine Ring
The reactivity of 2-substituted pyridines is predominantly governed by the electron-withdrawing nature of the pyridine nitrogen atom. This effect makes the C-2 and C-4 positions of the pyridine ring electron-deficient and, therefore, susceptible to nucleophilic attack. In the case of 2-chloronicotinaldehyde, the chlorine atom at the C-2 position serves as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. The presence of an electron-withdrawing aldehyde group at the C-3 position is expected to further enhance the electrophilicity of the C-2 carbon, thereby increasing the rate of nucleophilic substitution compared to unsubstituted 2-chloropyridine.
Conversely, in the product molecule, this compound, the piperidine group at the C-2 position is an electron-donating group. This donation of electron density to the pyridine ring deactivates it towards further nucleophilic attack.
Comparative Kinetic Data
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous | 20 | 1.16 x 10⁻⁴ |
| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous | 20 | 6.49 x 10⁻⁵ |
| 2-Chloro-3-nitropyridine | Piperidine | Methanol | - | Qualitatively high reactivity |
| 2-Chloro-5-nitropyridine | Piperidine | Methanol | - | Qualitatively high reactivity |
| 2-Chloropyridine | Piperidine | Water | 100 | Low yield, indicating slow reaction[1] |
| 2-Fluoropyridine | Piperidine | Water | 100 | Higher yield than 2-chloropyridine[1] |
Data for 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine from a kinetic study on SNAr reactions of substituted pyridines with secondary amines.[2][3] Qualitative reactivity of 2-chloro-3-nitro- and 2-chloro-5-nitropyridines is well-established in the literature.
The data indicates that the presence of a nitro group, a strong electron-withdrawing group, at the 3- or 5-position significantly accelerates the rate of nucleophilic substitution at the 2-position. The aldehyde group in 2-chloronicotinaldehyde is also electron-withdrawing and is therefore expected to activate the C-2 position towards nucleophilic attack by piperidine, leading to a reaction rate that is significantly faster than that of unsubstituted 2-chloropyridine.
Experimental Protocols
The following is a detailed protocol for the kinetic analysis of the reaction between 2-chloronicotinaldehyde and piperidine, which can be adapted for other similar SNAr reactions. The method utilizes UV-Vis spectrophotometry to monitor the progress of the reaction.
Objective: To determine the second-order rate constant for the reaction of 2-chloronicotinaldehyde with piperidine.
Materials:
-
2-Chloronicotinaldehyde
-
Piperidine
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2-chloronicotinaldehyde in the chosen anhydrous solvent (e.g., 1 mM).
-
Prepare a series of stock solutions of piperidine in the same solvent at concentrations significantly higher than the 2-chloronicotinaldehyde solution (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) to ensure pseudo-first-order conditions.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) for the product, this compound, by reacting a small amount of 2-chloronicotinaldehyde with an excess of piperidine and scanning the UV-Vis spectrum of the resulting solution. The starting material, 2-chloronicotinaldehyde, should have minimal absorbance at this wavelength.
-
Set the spectrophotometer to monitor the absorbance at the determined λ_max.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
Pipette a known volume of the 2-chloronicotinaldehyde stock solution into a quartz cuvette.
-
Place the cuvette in the temperature-controlled holder and allow it to equilibrate.
-
To initiate the reaction, rapidly inject a known volume of one of the piperidine stock solutions into the cuvette and mix quickly.
-
Immediately start recording the absorbance at λ_max as a function of time. Continue recording until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
Repeat the kinetic run for each of the different piperidine concentrations.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Piperidine] >> [2-Chloronicotinaldehyde]), the reaction will follow first-order kinetics with respect to 2-chloronicotinaldehyde.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to the following equation: A(t) = A_∞ - (A_∞ - A_0) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance at infinite time.
-
Plot the calculated k_obs values against the corresponding piperidine concentrations. The slope of this plot will be the second-order rate constant (k₂) for the reaction.
-
Visualizations
Caption: Reaction pathway for the SNAr of 2-chloronicotinaldehyde with piperidine.
Caption: Workflow for the kinetic analysis of the reaction.
Conclusion
This guide provides a framework for understanding and investigating the kinetics of reactions involving this compound and its precursors. While direct kinetic data for the title compound is scarce, a comparative analysis based on analogous reactions of substituted pyridines offers valuable insights into its expected reactivity. The provided experimental protocol for kinetic analysis using UV-Vis spectrophotometry offers a practical approach for researchers to generate quantitative data for 2-chloronicotinaldehyde and similar compounds. Such data is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ultimately accelerating the development of new chemical entities in the field of drug discovery.
References
Safety Operating Guide
Proper Disposal of 2-Piperidinonicotinaldehyde: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of 2-Piperidinonicotinaldehyde, ensuring the protection of laboratory personnel and the environment.
For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is paramount. This document provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on available safety data, this compound requires specific personal protective equipment (PPE) and handling protocols to mitigate potential risks.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and eye contact. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | Lab coat and closed-toe shoes. | Minimizes the risk of bodily exposure to spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of any potential vapors or dust.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that involves careful segregation, containment, and labeling to ensure it is handled correctly by waste management professionals.
1. Waste Segregation: Proper segregation is the first and most critical step in chemical waste disposal.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible materials can react, leading to fire, explosion, or the release of toxic gases. Keep it separate from strong oxidizing agents.
2. Waste Collection and Containment:
-
Collect waste this compound in a designated, compatible, and sealable container.[1] The original container, if in good condition, is often a suitable choice.
-
Ensure the container is clean and dry before adding waste.
-
Do not overfill the container; allow for adequate headspace to accommodate potential vapor expansion.
-
Keep the container tightly closed except when adding waste.[2]
3. Labeling of Waste Containers:
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Label the waste container with the words "HAZARDOUS WASTE" .[2]
-
Clearly identify the contents by writing the full chemical name: "this compound" .
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of accumulation.
-
Attach any other specific hazard labels as required by your institution.
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[2]
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the storage area is segregated for incompatible waste types.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to arrange for pickup.
-
Follow their specific procedures for requesting a waste pickup, which may involve completing a hazardous material pickup request form.[2]
-
Provide all necessary documentation, including the Safety Data Sheet (SDS) if requested.
6. Accidental Release Measures:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Personnel Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment, including chemical-impermeable gloves.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]
-
Containment and Cleaning Up: Collect the spilled material and place it in a suitable, closed container for disposal.[1] Remove all sources of ignition.[1]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and actions.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Piperidinonicotinaldehyde
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-Piperidinonicotinaldehyde in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 34595-22-7 |
Source: ChemicalBook Safety Data Sheet[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound requires careful handling due to its potential hazards. Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Causes skin, eye, and respiratory tract irritation.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[2][3][4] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber), a flame-resistant lab coat, and full-length pants.[1][2][4][5] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially in poorly ventilated areas or when dust/aerosols may be generated.[2][3] |
| Footwear | Closed-toe shoes made of a material impervious to chemicals.[4] |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
1. Preparation:
-
Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Work in a Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Prepare Equipment: Ensure all necessary laboratory equipment is clean, dry, and readily accessible.
2. Handling:
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood.
-
Dissolving: Add the compound to the appropriate solvent in a suitable reaction vessel.
-
Reaction: Conduct the experiment, maintaining awareness of the reaction conditions and potential hazards.
3. Cleanup and Disposal:
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent.
-
Waste Segregation: Segregate all waste materials (solid and liquid) containing this compound into clearly labeled, sealed containers.[2]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not discharge into the environment.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.[4]
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed container for proper disposal.[1]
-
Ventilate the area and decontaminate the spill site.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
